Product packaging for Stelabid(Cat. No.:CAS No. 60108-70-5)

Stelabid

Cat. No.: B1195041
CAS No.: 60108-70-5
M. Wt: 960.8 g/mol
InChI Key: SQNMQDPDOSETHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stelabid is a combination chemical agent for research use, composed of Isopropamide Iodide and Trifluoperazine Hydrochloride . This combination is of significant research interest due to its dual mechanism of action. Isopropamide is a synthetic anticholinergic agent that functions as a long-acting muscarinic antagonist . It primarily exerts its effects by blocking acetylcholine at muscarinic receptors in the central and peripheral nervous systems, leading to reduced gastric acid secretion, decreased gastrointestinal motility, and relaxation of gastrointestinal smooth muscles . Trifluoperazine, a phenothiazine derivative, acts primarily as a dopamine receptor antagonist, targeting D1 and D2 receptors in the brain . It also possesses antiemetic properties by acting on the chemoreceptor trigger zone (CTZ) . Historically, this combination was investigated for a wide range of gastrointestinal disorders where anxiety and tension were considered contributing factors, including peptic ulcer, irritable bowel syndrome, functional diarrhea, and gastritis . Its research value lies in the study of the gut-brain axis, exploring how modulating both the central nervous system and peripheral cholinergic pathways can impact gastrointestinal function and symptomatology. This compound is provided for non-clinical, in-vitro research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H59Cl2F3IN5OS B1195041 Stelabid CAS No. 60108-70-5

Properties

CAS No.

60108-70-5

Molecular Formula

C44H59Cl2F3IN5OS

Molecular Weight

960.8 g/mol

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;iodide;dihydrochloride

InChI

InChI=1S/C23H32N2O.C21H24F3N3S.2ClH.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);2-3,5-8,15H,4,9-14H2,1H3;3*1H

InChI Key

SQNMQDPDOSETHS-UHFFFAOYSA-N

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-]

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-]

Synonyms

2,7(1H)-Isoquinolinedisulfonamide, N7-(3-chlorophenyl)-N2-((7-(((3-chlorophenyl)amino)sulfonyl)-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl)-3,4-dihydro-
Stelabid

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Stelabid S Constituents

Synthetic Pathways for Trifluoperazine (B1681574) and Related Phenothiazine (B1677639) Analogs

Trifluoperazine, a member of the piperazine (B1678402) phenothiazine class, is characterized by a tricyclic phenothiazine scaffold substituted with a trifluoromethyl group and a 3-(4-methylpiperazin-1-yl)propyl side chain. nih.govwikipedia.orgmims.com Its synthesis involves the construction of the phenothiazine core followed by the introduction of these specific substituents.

The foundational structure of trifluoperazine, the phenothiazine scaffold (10H-dibenzo-[b,e]-1,4-thiazine), is a tricyclic system containing nitrogen and sulfur heteroatoms. fishersci.beresearchgate.net A historical method for synthesizing phenothiazine involves heating diphenylamine (B1679370) with sulfur, leading to the evolution of hydrogen sulfide. mdpi.com More modern approaches to constructing the phenothiazine core may involve C-S coupling reactions. scilit.com

A critical step in the synthesis of phenothiazine-based drugs like trifluoperazine is the introduction of an aminoalkyl side chain at the nitrogen atom (N-10) of the phenothiazine ring. copbela.orgconicet.gov.ar In the case of trifluoperazine, this side chain is a 3-(4-methylpiperazin-1-yl)propyl group. nih.gov The introduction of this side chain is crucial for the pharmacological properties of phenothiazine derivatives. copbela.orgconicet.gov.ar

Fluorination is another key chemical modification in trifluoperazine, specifically the presence of a trifluoromethyl group at the 2-position of the phenothiazine ring. nih.gov While general methods for introducing fluorine atoms into organic molecules exist, specific details regarding the fluorination step during trifluoperazine synthesis in the provided sources are limited to the presence of the trifluoromethyl group as a characteristic substituent. nih.govgoogle.com The piperazine moiety itself, a six-membered ring containing two nitrogen atoms, is a common structural element in various pharmacologically active compounds, and its derivatization, such as N-methylation as seen in trifluoperazine's side chain, influences pharmacokinetic and pharmacodynamic properties. nih.gov

While specific detailed methodologies for the stereoselective synthesis of trifluoperazine derivatives were not extensively detailed in the provided search results, the importance of stereochemistry in the synthesis of related pharmacologically active compounds, such as certain anticholinergics and benzoxazines, is highlighted. researchgate.netnih.govresearchgate.net Stereoselective synthesis aims to produce a desired stereoisomer of a compound, which can be crucial as different stereoisomers may exhibit different biological activities or metabolic profiles. Achieving stereoselectivity often involves the use of chiral catalysts, chiral auxiliaries, or controlling reaction conditions to favor the formation of one stereoisomer over others. Research in related areas suggests that careful separation of stereoisomers formed during synthetic steps, such as quaternization, can be necessary to obtain pure forms with specific activities. researchgate.netnih.gov

Introduction of Side Chains and Fluorination at the Piperazine Moiety

Synthetic Strategies for Isopropamide (B1672277) and Quaternary Ammonium (B1175870) Anticholinergic Derivatives

Isopropamide iodide is characterized as a long-acting quaternary anticholinergic drug. drugbank.comglpbio.comambeed.comwikipedia.org The presence of a quaternary ammonium group, a positively charged nitrogen atom bonded to four organic substituents, is a defining feature of this class of compounds and is directly linked to their pharmacological specificity.

Quaternization is a chemical reaction that converts a tertiary amine into a quaternary ammonium salt by alkylation. researchgate.netnih.govgoogle.com This process typically involves reacting the tertiary amine precursor with an alkylating agent, such as an alkyl halide. For isopropamide iodide, the final step in its synthesis involves the formation of the quaternary ammonium center and the incorporation of the iodide counterion. drugbank.comwikipedia.org The quaternary nature of isopropamide iodide contributes to its reduced ability to cross lipid membranes, influencing its distribution and pharmacological effects compared to tertiary amine anticholinergics. ingentaconnect.com A patent describes a method for synthesizing isopropamide starting from propanone or isopropanol, involving amination with a nickel-based catalyst. While the explicit quaternization step to the iodide salt is not fully detailed in the available snippet, the formation of the isopropamide structure precedes the final salt formation. google.com

Exploration of Novel Phenothiazine-Based Hybrids and Conjugates

Beyond the synthesis of individual phenothiazines like trifluoperazine, there is ongoing research into the creation of novel phenothiazine-based hybrids and conjugates. This involves chemically linking the phenothiazine scaffold to other molecules or pharmacophores to create compounds with potentially enhanced or altered biological activities. mdpi.comresearchgate.netscispace.comekb.egresearchgate.netacs.orgsciforum.net

These hybrid molecules have been explored for various applications, including their potential as antitumor agents. mdpi.comscispace.comekb.egsciforum.net Strategies include the conjugation of phenothiazine with amino acids, chalcones, 1,2,3-triazole units, dithiocarbamates, and mitochondria-directed cationic groups. mdpi.comscispace.comekb.egresearchgate.netsciforum.net The synthesis of these hybrids often involves coupling reactions between functionalized phenothiazine derivatives and the chosen co-moiety. For instance, acyl chlorides derived from phenothiazine have been reacted with various amines or other nucleophiles to form hybrid structures. researchgate.netscispace.com This area of research highlights the versatility of the phenothiazine scaffold as a building block in medicinal chemistry for developing new compounds with diverse pharmacological profiles.

Design and Synthesis of Multi-Target Directed Ligands

The design and synthesis of multi-target directed ligands (MTDLs) represent a significant paradigm shift in drug discovery, particularly for complex diseases involving multiple pathological pathways. nih.govnih.gov This approach contrasts with the traditional "one drug, one target" model, which has shown limitations in addressing multifactorial conditions like Alzheimer's disease. nih.govunibo.it

The phenothiazine scaffold has been utilized in the design of MTDLs due to its diverse biological activities. mdpi.combrieflands.com For instance, phenothiazine derivatives have been designed and synthesized as potential multi-targeting ligands for Alzheimer's disease, aimed at pathways such as cholinergic, amyloid, and oxidative stress. researchgate.net Hybrid molecules combining phenothiazine with other pharmacophores have shown potential for treating various conditions, including cancer and neurodegenerative diseases. mdpi.combrieflands.comresearchgate.net

Research has explored linking the phenothiazine core to other active moieties to create MTDLs. Tacrine-phenothiazine hybrids, for example, have been designed to inhibit acetylcholinesterase and target tau protein and beta-amyloid aggregation, showing promising results in in vitro evaluations. researchgate.netnih.govscielo.br Studies have evaluated the anticholinesterase properties of these hybrids, highlighting compounds with potent inhibitory activities. researchgate.net

While isopropamide is an anticholinergic, the broader class of anticholinergic agents and related scaffolds are also being integrated into MTDL design, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govmdpi.comunisi.it Tryptamine, a scaffold effective for synthesizing anticholinergic agents, has been used to create hybrid molecules with other functionalities, and their anticholinergic activity has been evaluated. nih.govmdpi.com Coumarin-based scaffolds linked to other derivatives have also been synthesized and assessed as multifunctional anti-Alzheimer's agents, demonstrating anticholinesterase activity. researchgate.net

Integration with Other Pharmacophores for Expanded Biological Activity

The integration of the phenothiazine scaffold and anticholinergic pharmacophores with other bioactive moieties is a strategy employed to expand the biological activity spectrum of the resulting compounds. This molecular hybridization approach aims to develop compounds with improved efficacy by combining the properties of two or more bioactive scaffolds. mdpi.com

Phenothiazines have been hybridized with various pharmacophores, resulting in compounds with diverse activities beyond their traditional uses. mdpi.com Examples include the development of phenothiazine hybrids with potential antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and analgesic properties. mdpi.com Specific examples include the synthesis of phenothiazine derivatives incorporating pyrazole (B372694) rings, which were screened for farnesyltransferase inhibitory activity. mdpi.com Other approaches involve combining phenothiazines with amino acids or chalcones to explore new biological activities. mdpi.com

The integration of phenothiazine with moieties mimicking the core substructure of donepezil, an acetylcholinesterase inhibitor, has led to novel hybrid molecules exhibiting antioxidant properties and activity against Alzheimer's disease-related targets, such as cholinesterases and amyloid-beta aggregation. mdpi.com

Similarly, anticholinergic scaffolds or motifs related to isopropamide's activity are being integrated into hybrid molecules. Donepezil-like ligands, which possess anticholinergic activity, are being designed as MTDLs for Alzheimer's disease, incorporating functionalities like metal chelating or antioxidant properties. unisi.itfrontiersin.org The integration of different structural and functional motifs aims to address the multifactorial nature of such diseases. unisi.it

Computational Chemistry in Synthesis Design and Reaction Pathway Prediction

Computational chemistry plays an increasingly vital role in the design and synthesis of new chemical entities, including derivatives of scaffolds found in Stelabid's constituents. Computational methods can assist in various stages, from predicting molecular properties and interactions to simulating reaction pathways. researchgate.neteurekaselect.combiotech-asia.org

Density functional theory (DFT) calculations are commonly employed to determine the electronic properties, geometries, vertical electronic excitations, and frontier molecular orbitals of synthesized compounds. researchgate.netemerald.com These calculations can provide insights into the stability and structure of molecules. emerald.com

Molecular docking simulations are widely used in the design of new derivatives, allowing researchers to predict the binding affinity and interaction modes of compounds with target proteins. eurekaselect.combiotech-asia.orgnih.govacs.org This in silico approach helps in prioritizing compounds for synthesis and biological evaluation. eurekaselect.comacs.org For instance, molecular docking studies have been performed with phenothiazine derivatives to understand their interactions with enzymes like acetylcholinesterase and butyrylcholinesterase. acs.org

Computational studies can also be used to explore the potential targets of synthesized compounds, aiding in understanding their possible mechanisms of action. acs.org Furthermore, computational methods can assist in evaluating the suitability of ligands to pharmacophore models, helping to refine the design of new derivatives. acs.org

While direct search results detailing the use of computational chemistry specifically for predicting reaction pathways in the synthesis of trifluoperazine or isopropamide were not prominently found, the application of computational methods in designing and understanding the properties and interactions of their core scaffolds and derivatives is well-documented. This suggests that computational tools are valuable in guiding the synthetic efforts towards novel compounds based on these established structures.

Molecular Mechanisms of Action of Stelabid S Constituents

Trifluoperazine's Interaction with Dopamine (B1211576) Receptors at the Molecular Level

Trifluoperazine (B1681574) functions as a typical antipsychotic by influencing dopamine signaling in the brain. Its primary mechanism involves antagonism of dopamine receptors. 1mg.comhealthwire.pkwikipedia.org

Binding Kinetics and Thermodynamics with D2 Receptors

Trifluoperazine acts as an antagonist at postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. drugbank.com It is understood to have a high affinity for dopamine D2 receptors. researchgate.net By blocking D2 receptors, Trifluoperazine reduces the effects of excess dopamine. patsnap.com While detailed kinetic and thermodynamic parameters such as association and dissociation rates (k_on, k_off) or equilibrium dissociation constants (K_d) specifically for Trifluoperazine binding to isolated D2 receptors were not extensively detailed in the provided search results, its classification as a D2 antagonist with high affinity indicates a strong and stable binding interaction that effectively competes with dopamine for the receptor binding site. This competitive binding prevents dopamine from activating the receptor.

Downstream Signaling Pathways Modulated by Dopamine Receptor Antagonism

Antagonism of dopamine D2 receptors by Trifluoperazine leads to modulation of several downstream signaling pathways. In conditions associated with overactivity of dopaminergic pathways, particularly in the mesolimbic pathway, blocking D2 receptors alleviates symptoms by reducing dopamine's effect. patsnap.com Signaling through D2-like dopamine receptors is known to influence the phosphorylation of Akt. biorxiv.org Trifluoperazine treatment has been shown to lead to a rapid loss of constitutive and radiation-induced phosphorylation of Akt. biorxiv.org This can result in the activation of GSK3, a kinase that phosphorylates proteins like Akt, marking them for degradation. biorxiv.orgnih.gov This modulation of the Akt/GSK3 signaling axis is implicated in the cellular effects of Trifluoperazine. nih.govoup.com

Trifluoperazine's Modulation of Calmodulin Function

In addition to its effects on dopamine receptors, Trifluoperazine is a well-characterized modulator and antagonist of calmodulin (CaM), a crucial calcium-binding messenger protein involved in numerous cellular processes. nih.govscbt.comibs.re.krfrontiersin.orgplos.orgnih.govcdnsciencepub.comacs.orgnih.govnih.govdntb.gov.ua

Characterization of Calmodulin-Binding Sites and Conformational Changes

Trifluoperazine binds to calmodulin in a calcium-dependent manner. frontiersin.orgnih.gov This binding occurs at hydrophobic regions within calmodulin, which become exposed upon calcium binding. nih.govcdnsciencepub.com Studies have characterized these binding sites, indicating that Trifluoperazine preferentially binds to the C-terminal domain of calmodulin. acs.orgnih.goviucr.orgnih.gov Crystallographic and spectroscopic studies have revealed that Trifluoperazine can bind to calmodulin with varying stoichiometries, including ratios of 1, 2, or 4 molecules of Trifluoperazine per calmodulin molecule. researchgate.netacs.orgnih.govnih.gov These binding events induce significant conformational changes in calmodulin. Upon binding Trifluoperazine, the tertiary structure of calcium-saturated calmodulin transforms from an elongated dumbbell shape with exposed hydrophobic surfaces to a more compact globular form. nih.govfrontiersin.orgiucr.org This structural alteration is initiated and stabilized by drug binding. nih.gov Two hydrophobic binding pockets, located near calcium-coordinating residues, serve as key recognition sites for both inhibitors like Trifluoperazine and target enzymes. nih.gov

Impact on Calcium-Dependent Signaling Pathways

The binding of Trifluoperazine to calmodulin disrupts its ability to interact with and regulate a wide range of target proteins, thereby interfering with calcium-dependent signaling pathways. scbt.complos.orgnih.govacs.orgbiorxiv.org This interference with Ca²⁺-calmodulin interactions prevents calcium-dependent cellular events. spandidos-publications.com Trifluoperazine's binding to calmodulin can alter the affinity of calmodulin for calcium itself. frontiersin.orgnih.govnih.gov For instance, at low stoichiometries, Trifluoperazine has been shown to reduce calmodulin's calcium affinity, while at higher levels, it can increase the calcium affinity of the N-domain. nih.govnih.gov This modulation impacts various cellular processes regulated by calcium signaling. Calmodulin regulates numerous downstream target enzymes, including cyclic nucleotide phosphodiesterase, adenylate cyclase, and myosin kinase. frontiersin.orgcdnsciencepub.com Trifluoperazine, by binding to calmodulin, inhibits the activity of these and other calmodulin-sensitive enzymes, such as erythrocyte Ca²⁺- and Mg²⁺-stimulated ATPase. researchgate.netcdnsciencepub.com Furthermore, Trifluoperazine binding to calmodulin subtype 2 (CaM2) has been reported to cause dissociation of CaM2 from inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), leading to the subsequent opening of IP3R and a massive release of calcium from intracellular stores. ibs.re.kr Trifluoperazine is also known to inhibit Ca²⁺/calmodulin-dependent protein kinase IIα (CaMKIIα). nih.gov

Isopropamide's Interaction with Muscarinic Acetylcholine (B1216132) Receptors

Isopropamide (B1672277) is classified as a long-acting quaternary anticholinergic drug nih.govpharmakb.comuomus.edu.iq. Its primary mechanism of action involves the inhibition of parasympathetic nerve impulses through the selective blockade of acetylcholine binding to muscarinic receptors in nerve cells nih.gov. This blockade leads to a reduction in gastrointestinal motility and secretions rxmed.compharmeasy.in.

Molecular Binding Profiles to M1-M5 Receptor Subtypes

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the parasympathetic nervous system and the central nervous system wikipedia.orgnih.gov. There are five known subtypes of muscarinic receptors: M1, M2, M3, M4, and M5 wikipedia.orgmdpi.com. While Isopropamide is known to block muscarinic receptors, detailed molecular binding profiles specifically for Isopropamide across all five subtypes (M1-M5) are not extensively documented in the provided search results. However, as a general class, muscarinic antagonists like Glycopyrronium have shown varying affinities for different subtypes, with higher affinity often noted for M1 and M3 receptors drugbank.com. Muscarinic receptors M1, M3, and M5 are typically coupled with Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium, while M2 and M4 receptors are coupled with Gi/o proteins, which inhibit adenylate cyclase and modulate ion channels wikipedia.orgnih.govmdpi.commdpi.com. Isopropamide's action as an anticholinergic suggests it interferes with these signaling cascades by preventing acetylcholine binding.

Influence on Cholinergic Signal Transduction Pathways

By blocking muscarinic receptors, Isopropamide disrupts the downstream signaling pathways initiated by acetylcholine. In the gastrointestinal tract, acetylcholine binding to muscarinic receptors, particularly M3, typically increases smooth muscle contraction and glandular secretions uomustansiriyah.edu.iq. Isopropamide's antagonism of these receptors leads to relaxation of smooth muscles and decreased secretory activity, contributing to its antispasmodic and antisecretory effects rxmed.compharmeasy.in. This interference with cholinergic neurotransmission modulates signal transduction pathways that regulate gastrointestinal motility and function nih.gov.

Investigations into Other Molecular Targets of Trifluoperazine

Trifluoperazine, a phenothiazine (B1677639) derivative, exerts its effects through various molecular interactions beyond its well-established role as a dopamine receptor antagonist drugbank.commims.comwikipedia.org. Research has explored its interactions with other targets, particularly in the context of its potential anti-cancer properties.

Nuclear Protein 1 (NUPR1) Interactions

Trifluoperazine (TFP) has been found to interact with Nuclear Protein 1 (NUPR1), an intrinsically disordered protein (IDP) that is overexpressed in various cancers and plays a role in tumor development and progression nih.govspandidos-publications.comtandfonline.comjci.orgmdpi.com. Studies have shown that TFP can bind to NUPR1 and inhibit NUPR1-dependent tumor growth spandidos-publications.comtandfonline.com. This interaction has been investigated as a potential mechanism for the anti-cancer effects observed with Trifluoperazine in preclinical studies nih.govjci.org. Specifically, TFP has been shown to inhibit the nuclear translocation of NUPR1, which is crucial for its function in regulating gene expression and promoting tumor progression mdpi.comnih.gov.

Glutathione Peroxidase 4 (GPX4) Inhibition and Ferroptosis Induction Pathways

Trifluoperazine has also been identified as an inhibitor of Glutathione Peroxidase 4 (GPX4) nih.govnih.gov. GPX4 is a key enzyme that protects cells from ferroptosis, a form of regulated cell death characterized by iron-dependent phospholipid peroxidation nih.govnih.govthno.orginvivogen.com. By inhibiting GPX4, Trifluoperazine leads to the accumulation of lipid peroxides and the induction of ferroptosis in cancer cells nih.govnih.gov. This mechanism involves the elevation of lipid-derived reactive oxygen species (ROS) and can occur through pathways involving the SLC7A11/GPX4 axis and mitochondrial damage nih.govnih.gov. Molecular docking analyses have provided evidence supporting the direct inhibition of GPX4 by TFP nih.govnih.gov.

Forkhead Box O1 (FOXO1) Pathway Modulation

Trifluoperazine has been shown to modulate the Forkhead Box O1 (FOXO1) pathway nih.govfrontiersin.orgnih.govbrieflands.comresearchgate.net. FOXO1 is a transcription factor that acts as a tumor suppressor by regulating genes involved in cell cycle arrest, apoptosis, and DNA repair nih.govbrieflands.com. In many cancers, FOXO1 is inactivated or translocated from the nucleus to the cytoplasm, reducing its anti-tumor effects nih.gov. Trifluoperazine has been reported to enhance FOXO1 nuclear retention and activation frontiersin.orgnih.govbrieflands.com. This can occur through mechanisms such as the inhibition of FOXO1 nuclear export and the modulation of signaling cascades like the KLF6/FOXO1 pathway frontiersin.orgnih.govbrieflands.com. By promoting FOXO1 nuclear localization, TFP can restore its transcriptional activity, leading to the downregulation of genes that promote tumor progression and the upregulation of pro-apoptotic genes nih.govresearchgate.net.

Protein Kinase and Phosphatase Interactions

Trifluoperazine, a phenothiazine derivative, has been shown to interact with several protein kinases and phosphatases. It is recognized as a calmodulin antagonist, and calmodulin is a calcium-binding protein that regulates the activity of various enzymes, including protein kinases and phosphatases frontiersin.orgnih.gov.

Studies have indicated that trifluoperazine can inhibit calcium/calmodulin-dependent protein kinase II (CaMKII). Research in mice demonstrated that trifluoperazine was capable of suppressing opioid tolerance, potentially through the inhibition of CaMKII activity nih.gov. Morphine was found to upregulate supraspinal and spinal CaMKII activity in tolerant mice, and this effect was abolished by trifluoperazine treatment nih.gov.

Trifluoperazine has also been reported to affect the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. In studies involving mesangial cells, trifluoperazine significantly and dose-dependently decreased the levels of phosphorylated AKT (p-AKT), suggesting an inhibitory effect on this pathway spandidos-publications.com. The PI3K/AKT pathway is involved in various cellular processes, including proliferation and apoptosis spandidos-publications.com.

Regarding phosphatases, trifluoperazine has been shown to interact with calcineurin, a phosphoprotein phosphatase. As a calmodulin antagonist, trifluoperazine inhibited the nickel-stimulated calmodulin-independent phosphatase activity of calcineurin, as well as the calcium/calmodulin-stimulated activity nih.gov. Furthermore, trifluoperazine has been found to inhibit phosphatidate phosphohydrolase in platelet lysates, which could contribute to the enhancement of thrombin-induced phosphatidic acid production nih.gov.

Tranylcypromine (B92988), a non-selective irreversible monoamine oxidase inhibitor, has also been implicated in interactions with protein kinases. It has been shown to promote mitogen-activated protein kinase 12 (p38 MAPKγ) expression under conditions of glutamate-induced stress and contribute to retinal ganglion cell survival possibly through alterations of p38 MAPKγ activity medchemexpress.com. Additionally, tranylcypromine has been reported to reduce M-CSF and RANKL-mediated osteoclast differentiation and function, which involved reduced Akt signaling frontiersin.org.

A molecular docking study suggested that trifluoperazine exhibits binding affinity with Casein kinase 1, indicating a potential non-specific modulatory effect on kinases scitechnol.com.

Table 1: Reported Interactions of Stelabid Constituents with Protein Kinases and Phosphatases

ConstituentTarget EnzymeType of InteractionEffect ReportedReference
TrifluoperazineCaMKIIInhibitionSuppresses opioid tolerance nih.gov
TrifluoperazineAKT (via PI3K/AKT pathway)Inhibition (of phosphorylation)Decreases p-AKT levels, affects cell apoptosis spandidos-publications.com
TrifluoperazineCalcineurin (Phosphatase)InhibitionInhibits Ni2+- and Ca2+/calmodulin-stimulated activity nih.gov
TrifluoperazinePhosphatidate PhosphohydrolaseInhibitionEnhances phosphatidic acid production nih.gov
TrifluoperazineCasein kinase 1Binding AffinityPotential non-specific modulation scitechnol.com
Tranylcyprominep38 MAPKγPromotion of expressionContributes to retinal ganglion cell survival medchemexpress.com
TranylcypromineAktReduction of signalingReduces osteoclast differentiation and function frontiersin.org

Autophagy Flux Modulation

Autophagy is a fundamental cellular process involving the degradation of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis researchgate.net. Modulation of autophagy has emerged as a potential therapeutic strategy for various diseases frontiersin.orgmdpi.com. Both constituents of this compound, trifluoperazine and tranylcypromine, have been reported to modulate autophagy flux.

Trifluoperazine has been identified as an autophagy inducer in chemical screening studies frontiersin.org. These studies suggest that trifluoperazine can induce autophagy independently of the mTOR pathway frontiersin.orgpnas.org. However, other research indicates that phenothiazine derivatives, including trifluoperazine, can impair autophagic flux, potentially by blocking the fusion of lysosomes with autophagosomes researchgate.net. This suggests a complex or context-dependent effect on autophagy. When treated with trifluoperazine, inhibition of autophagy and promotion of apoptosis were observed in certain cell types researchgate.net.

Tranylcypromine has also been shown to modulate autophagy. It is known to inhibit lysine-specific demethylase 1 (LSD1), an enzyme that plays a role in the regulation of autophagy tandfonline.commdpi.comapexbt.com. Inhibition of LSD1 by tranylcypromine has been linked to the upregulation of Sestrin2 (SESN2), a stress sensor that induces autophagy researchgate.net. Studies have found that tranylcypromine treatment can lead to an increase in LC3-II and autophagosome vesicles, indicative of autophagy modulation lidsen.com.

Table 2: Reported Effects of this compound Constituents on Autophagy

ConstituentEffect on Autophagy FluxProposed Mechanism(s)Context/Cell Type (if specified)Reference
TrifluoperazineInductionIndependent of mTOR pathwayVarious cell types frontiersin.orgpnas.org
TrifluoperazineImpairment of fluxPossible blockade of lysosome-autophagosome fusionTumor cells researchgate.net
TrifluoperazineInhibitionRelated to promotion of apoptosisCertain cell types researchgate.net
TranylcypromineModulation (Increase in markers)Inhibition of LSD1, Upregulation of SESN2Neuroblastoma, Ovarian carcinoma tandfonline.comresearchgate.netlidsen.com

Exploration of Shared or Divergent Molecular Mechanisms in Combination

Given that this compound combines trifluoperazine and tranylcypromine, understanding their shared or divergent molecular mechanisms is crucial. While both compounds have distinct primary mechanisms of action—trifluoperazine primarily as a dopamine receptor antagonist drugbank.comwikipedia.orgpatsnap.com and calmodulin antagonist frontiersin.org, and tranylcypromine as a non-selective irreversible monoamine oxidase inhibitor drugbank.comwikipedia.orgmims.compatsnap.com and LSD1 inhibitor tandfonline.comapexbt.comwikipedia.org—their combined use may lead to convergent or interacting effects at other molecular targets.

Both constituents have been shown to influence protein kinase activity. Trifluoperazine inhibits CaMKII and affects the PI3K/AKT pathway nih.govspandidos-publications.com, while tranylcypromine influences p38 MAPKγ and Akt signaling medchemexpress.comfrontiersin.org. While the specific kinases and the nature of the interaction (inhibition vs. promotion of expression/signaling) may differ, the convergence on kinase modulation suggests a potential for combined effects on downstream signaling cascades regulating various cellular functions. For instance, both compounds affecting the AKT pathway, albeit potentially through different upstream mechanisms, could have a cumulative impact on processes like cell survival and apoptosis.

Both compounds also modulate autophagy, although potentially through different mechanisms. Trifluoperazine appears to induce autophagy independently of mTOR but may also impair autophagic flux frontiersin.orgpnas.orgresearchgate.net. Tranylcypromine modulates autophagy through LSD1 inhibition and subsequent SESN2 upregulation tandfonline.comresearchgate.netlidsen.com. The combined effect on autophagy flux could be complex, potentially involving both induction and inhibition of different stages of the process, depending on the specific cellular context and concentrations.

The combination of tranylcypromine and trifluoperazine was historically used, partly to attenuate the stimulating effects of tranylcypromine wikipedia.org. This suggests that their divergent effects on neurotransmitter systems (MAO inhibition by tranylcypromine leading to increased monoamines drugbank.compatsnap.com and dopamine receptor blockade by trifluoperazine drugbank.comwikipedia.orgpatsnap.com) were intended to be counterbalanced to some extent.

Preclinical Pharmacological Profiles and in Vitro Studies

In Vitro Cellular Models for Pharmacological Evaluation

In vitro cellular models provide controlled environments to investigate the direct effects of compounds on specific cell types and biological processes. Various assays are employed to assess receptor interactions, modulation of intracellular signaling, and effects on cell viability, proliferation, and motility.

Receptor Binding Assays and Ligand Displacement Studies

Trifluoperazine (B1681574), a phenothiazine (B1677639) derivative, is known to interact with a variety of receptors and proteins. It acts as an antagonist at dopamine (B1211576) D1, D2, and D4 receptors, with reported pKi values indicating its binding affinity mdpi.comwikipedia.orgcambridge.orgplos.org. Specifically, it binds to the D2 dopamine receptor as an antagonist with a pKi ranging from 8.9 to 9.0 mdpi.com. It also exhibits antagonistic activity at the 5-HT2A receptor (pKi = 7.9), the D4 receptor (pKi = 7.4), and the H1 histamine (B1213489) receptor (pKi = 7.2) mdpi.comwikipedia.org. Beyond its receptor interactions, trifluoperazine is a well-established calmodulin (CaM) antagonist cambridge.orgatsjournals.orgmdpi.comfrontiersin.orgiiarjournals.orgaacrjournals.orgspandidos-publications.comnih.govnih.govnih.gov. It is reported to inhibit the function of CaM by directly binding to it aacrjournals.org. This interaction with CaM is believed to contribute to some of its cellular effects frontiersin.orgnih.gov.

Cell-Based Assays for Signaling Pathway Modulation (e.g., cAMP, ERK, Akt)

Trifluoperazine has been shown to modulate several key intracellular signaling pathways critical for cell survival, proliferation, and other cellular functions. Research indicates that trifluoperazine can decrease the levels of phosphorylated Akt (p-AKT), suggesting an inhibition of the PI3K/AKT signaling pathway mdpi.comspandidos-publications.comnih.govnih.govresearchgate.net. The PI3K/AKT pathway is known to regulate cell growth, survival, and metabolism researchgate.netmdpi.comnih.govnih.gov. Studies have also investigated the effects of trifluoperazine on the MAPK/ERK pathway. While some research suggests increased phosphorylation levels of ERK proteins in certain cancer cell lines treated with trifluoperazine nih.gov, other findings indicate that D2-like receptor activation, which trifluoperazine antagonizes, can stimulate ERK and Akt signaling rdworldonline.com. The mechanism linking D2-like receptors to ERK and Akt signaling is complex and may involve scaffold proteins rdworldonline.com. Trifluoperazine's antagonism of D2-like receptors, which are coupled to Gi proteins, can lead to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels researchgate.netrdworldonline.commdpi.com. Additionally, trifluoperazine treatment has been shown to result in decreased phosphorylated β-catenin nih.gov, a key component of the Wnt/β-catenin signaling pathway involved in cell proliferation and migration nih.govoncotarget.com.

Cellular Proliferation and Apoptosis Studies in Disease Models (e.g., Cancer Cell Lines)

Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of trifluoperazine in various cancer cell lines. In non-small cell lung cancer (NSCLC) cells, trifluoperazine has been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner atsjournals.orgmdpi.comnih.gov. For instance, trifluoperazine treatment of gefitinib-resistant NSCLC cells resulted in a dose-dependent increase in apoptotic cells atsjournals.org. It has also been reported to inhibit the proliferation and induce apoptosis of cancer stem-like cells (CSCs) isolated from lung cancer cell lines atsjournals.orgspandidos-publications.com. In colorectal cancer cells, trifluoperazine significantly inhibited cell proliferation and induced G0/G1 cell cycle arrest and apoptosis frontiersin.org. Studies in glioblastoma cells have shown that trifluoperazine reduces cell viability and induces cell death iiarjournals.org. The induction of apoptosis by trifluoperazine is often associated with changes in the expression of proteins involved in apoptotic pathways, such as the downregulation of anti-apoptotic Bcl-2 and the enhancement of pro-apoptotic Bax spandidos-publications.comnih.govarchivesofmedicalscience.com. Trifluoperazine has also been shown to induce apoptosis in mesangial cells spandidos-publications.com.

Here is a table summarizing some findings on trifluoperazine's effects on cancer cell lines:

Cell Line TypeObserved Effect(s)Key FindingsCitation
Non-Small Cell Lung CancerInhibition of proliferation, ApoptosisDose-dependent increase in apoptosis; Inhibits proliferation and induces apoptosis in gefitinib-resistant cells. atsjournals.orgmdpi.comnih.gov
Colorectal CancerInhibition of proliferation, ApoptosisInduces G0/G1 arrest and apoptosis; Inhibits colony formation. frontiersin.org
GlioblastomaReduced viability, Induced cell deathInhibits colony formation and invasion. iiarjournals.orgaacrjournals.org
Mesangial CellsInhibition of proliferation, ApoptosisPromotes cellular apoptosis. spandidos-publications.com

Studies on Cellular Migration and Invasion

Trifluoperazine has demonstrated inhibitory effects on cellular migration and invasion in various in vitro models, processes crucial for cancer metastasis nih.govnih.gov. Treatment of cancer cells with trifluoperazine has been shown to reduce their invasive capacity aacrjournals.orgnih.gov. In glioblastoma cells, trifluoperazine significantly restricted invasion in a concentration-dependent manner aacrjournals.org. Studies using fibrosarcoma cells (HT1080) demonstrated that trifluoperazine treatment decreased cell migration nih.gov. This inhibition of migration and invasion is suggested to be partly mediated by the interference with signaling pathways such as the reduction in phosphorylated Akt and β-catenin, potentially through its antagonistic effects on dopamine receptor D2 nih.gov. Trifluoperazine, as a calmodulin inhibitor, has also been reported to attenuate cancer cell invasion oncotarget.com.

In Vivo Animal Models for Pharmacodynamic Characterization

In vivo animal models are utilized to evaluate the pharmacodynamic effects of trifluoperazine in a complex biological system, providing insights into its potential efficacy in disease contexts and further characterizing its mechanisms of action.

In vivo studies have explored the effects of trifluoperazine in various disease models. In lung cancer models, trifluoperazine inhibited tumor growth and enhanced the activity of gefitinib (B1684475) in lung cancer metastatic and orthotopic CSC animal models atsjournals.org. Animal models of glioblastoma have also been used to investigate the effects of trifluoperazine on tumor growth and invasion aacrjournals.org. Furthermore, trifluoperazine has been studied in lupus nephritis mice, where it showed potential in treating mesangial proliferative diseases by inducing apoptosis and improving renal function spandidos-publications.comresearchgate.net. Preclinical models for pulmonary arterial hypertension have also been used to assess the therapeutic efficacy of trifluoperazine nih.gov.

Neuropharmacological Models (e.g., for Dopaminergic/Cholinergic Modulation)

Trifluoperazine is a typical antipsychotic with known effects on the central nervous system, primarily through its modulation of dopaminergic signaling wikipedia.orgcambridge.orgplos.orgrdworldonline.commnsu.eduki.se. Studies in rats have investigated the neuropharmacological effects of trifluoperazine, particularly on cholinergic function in the hippocampus nih.gov. Intracerebroventricular administration of trifluoperazine in rats increased the content of acetylcholine (B1216132) (ACh) in the hippocampus while decreasing its turnover rate nih.gov. In vitro studies using hippocampal slices from rats showed that preincubation with trifluoperazine decreased the potassium-evoked release of [3H]ACh in a concentration-dependent manner nih.gov. These findings suggest that trifluoperazine can alter neurotransmission, possibly by inhibiting calmodulin or interfering with cell metabolism nih.gov. The balance between dopamine and acetylcholine is considered important in the effects of neuroleptic drugs mnsu.edu. Trifluoperazine's activity as a dopamine D2 receptor antagonist is a key aspect of its neuropharmacological profile mdpi.comwikipedia.orgcambridge.orgplos.orgrdworldonline.comki.se.

Disease-Specific Animal Models for Investigating Repurposed Applications (e.g., Cancer Xenograft Models)

Preclinical studies investigating the potential repurposed applications of trifluoperazine have frequently utilized disease-specific animal models, particularly cancer xenograft models. These models involve implanting human cancer cells into immunocompromised mice to evaluate the effects of a compound on tumor growth and metastasis in a living system aacrjournals.orgibs.re.kropenaccessjournals.com.

Studies have employed various cancer xenograft models to assess trifluoperazine's antitumor activity. For instance, in a skin xenograft model using U87MG glioblastoma cells, trifluoperazine administered intraperitoneally inhibited tumor growth and metastasis aacrjournals.orgibs.re.kr. Tumor volume and weight were measured over a period, demonstrating a significant difference between treated and control groups aacrjournals.orgibs.re.kr. Another study investigating trifluoperazine's effects on oral cancer utilized an in vivo zebrafish xenograft model to evaluate its suppressive effects ijbs.com. Trifluoperazine was shown to inhibit the growth of oral cancer in this model ijbs.com.

Lung cancer metastatic and orthotopic cancer stem cell (CSC) animal models have also been used to evaluate trifluoperazine's effects. In these models, trifluoperazine inhibited tumor growth and enhanced the activity of gefitinib, a targeted therapy, suggesting its potential in overcoming drug resistance in lung CSCs atsjournals.orgtccf.org.tw. Furthermore, trifluoperazine has been shown to suppress lung and bone metastasis of melanoma in preclinical metastasis models nih.gov. Preclinical studies in patient-derived xenograft (PDX) models have also been used to evaluate novel cancer agents, and while not specifically for trifluoperazine in the provided results, these models are highlighted as valuable for assessing antitumor efficacy in a context more closely related to human tumors aacrmeetingnews.orgfrontiersin.org.

Data from a skin xenograft model with U87MG cells treated with trifluoperazine showed a reduction in tumor volume over 21 days compared to the control group aacrjournals.orgibs.re.kr.

GroupInitial Tumor Volume (mm³) (Approximate)Final Tumor Volume (mm³) (Approximate)
Control (n=7)~40Significantly larger than treated
TFP Treated (n=9)~40Significantly smaller than control

Note: Data extracted from graphical representation and text description in the source aacrjournals.orgibs.re.kr. Specific numerical values for final tumor volume were not precisely extractable from the provided snippets, but the text indicates a significant reduction.

Assessment of Molecular Biomarkers in Preclinical Models

Assessment of molecular biomarkers in preclinical models treated with trifluoperazine has provided insights into its mechanisms of action. In colorectal cancer cells and a xenograft model, trifluoperazine induced G0/G1 cell cycle arrest by downregulating cyclin-dependent kinase (CDK) 2, CDK4, cyclin D1, and cyclin E and upregulating p27 frontiersin.org. It also induced mitochondria-mediated intrinsic apoptosis frontiersin.org.

Trifluoperazine treatment in colorectal cancer models also increased the expression levels of programmed death-1 ligand 1 (PD-L1) in tumor cells and programmed death-1 (PD-1) in tumor-infiltrating CD4+ and CD8+ T cells, suggesting potential synergistic effects when combined with anti-PD-L1 or anti-PD-1 antibodies frontiersin.org.

In lung cancer stem cells, trifluoperazine down-regulated the expression of CSC markers CD44 and CD133 tccf.org.twallenpress.com. It also inhibited Wnt/β-catenin signaling in gefitinib-resistant lung cancer spheroids tccf.org.twresearchgate.net.

Studies have also indicated that trifluoperazine can modulate pathways related to angiogenesis and invasion, such as the β-catenin pathway, via dopamine receptor D2 (DRD2) frontiersin.org. In pulmonary arterial hypertension (PAH) models, trifluoperazine treatment led to a significant downregulation of AKT activity and nuclear shuttling of FOXO3, which is associated with the induction of anti-proliferative genes mdpi.comnih.gov.

Furthermore, trifluoperazine has been reported to inhibit DNA repair efficiency in cancer cells by decreasing the expression of DNA repair proteins like RAD51 mdpi.comnih.gov. In oral cancer cells and a zebrafish xenograft model, trifluoperazine induced ferroptosis through the SLC7A11/GPX4 pathway, increasing intracellular iron and malondialdehyde (MDA) levels and lipid reactive oxygen species (ROS) accumulation ijbs.com. Western blot analysis in the zebrafish xenograft model showed that trifluoperazine suppressed GPX4 expression while increasing HSC70 and NCOA4 expression ijbs.com. Trifluoperazine has also been shown to enhance mitophagy through the AMPK/mTOR/ULK1 pathway in osteosarcoma cells, reducing P62 and increasing LC3B II, ATG5, and Bclin-1 expression brieflands.com.

Combinatorial Pharmacological Effects of Trifluoperazine and Isopropamide (B1672277) in Preclinical Models

Information specifically on the combinatorial pharmacological effects of trifluoperazine and isopropamide in preclinical models is limited in the provided search results. "Stelabid" is mentioned as a combination of these two drugs used historically for gastrointestinal issues apollopharmacy.in1mg.comrevistagastroenterologiamexico.org. Isopropamide is described as an anticholinergic that relaxes smooth muscle in the digestive tract apollopharmacy.in1mg.com.

While the search results detail preclinical studies of trifluoperazine, particularly in cancer, and mention its potential in combination therapies with agents like gefitinib or cisplatin (B142131) in lung cancer models atsjournals.orgtccf.org.tw, or anti-PD-L1/PD-1 antibodies in colorectal cancer models frontiersin.org, there is no specific preclinical data presented on the combinatorial effects of trifluoperazine and isopropamide together in disease models like cancer. One study mentions a synergistic inhibitory effect of trifluoperazine and phencyclidine on acetylcholine receptor function in muscle cultures, highlighting the potential for synergistic interactions with other compounds nih.gov. However, this does not involve isopropamide.

The primary historical use of the trifluoperazine/isopropamide combination appears to be related to gastrointestinal conditions, where isopropamide's anticholinergic activity is relevant apollopharmacy.in1mg.comrevistagastroenterologiamexico.org. Preclinical investigation into a potential synergistic or antagonistic effect of this specific combination in the context of repurposed applications like cancer is not detailed in the provided snippets.

Synergy and Antagonism at Molecular and Cellular Levels

Without specific preclinical studies on the combination of trifluoperazine and isopropamide, it is not possible to detail their synergy or antagonism at molecular and cellular levels based on the provided search results. The mechanisms of action described for trifluoperazine primarily involve modulation of dopamine receptors, calmodulin inhibition, cell cycle arrest, apoptosis induction, and effects on various signaling pathways related to cancer and PAH aacrjournals.orgibs.re.krijbs.comatsjournals.orgtccf.org.twfrontiersin.orgresearchgate.netmdpi.comnih.govbrieflands.comfrontiersin.org. Isopropamide's described mechanism is anticholinergic activity, blocking acetylcholine binding and relaxing smooth muscle apollopharmacy.in1mg.com.

Any potential synergy or antagonism between these two compounds at a molecular or cellular level in disease contexts beyond their original indications would require dedicated preclinical investigation.

Structure Activity Relationship Sar Studies and Molecular Modeling

SAR of Trifluoperazine (B1681574) and Phenothiazine (B1677639) Derivatives

Phenothiazines, including trifluoperazine, share a tricyclic dibenzo- mdpi.comresearchgate.net-thiazine ring system. encyclopedia.pub Their pharmacological effects are significantly influenced by modifications to this core structure and attached side chains. firsthope.co.in Phenothiazines mediate their effects largely through interaction with dopamine (B1211576) D2 receptors, although they also bind to other receptors like D1, muscarinic, alpha-adrenergic, and histamine (B1213489) H1 receptors, contributing to their varied side effect profiles. auburn.edu

Influence of Substituents on Receptor Binding Affinity (e.g., D2, Calmodulin)

Substituents on the phenothiazine ring and the side chain significantly impact binding affinity to various targets, including dopamine D2 receptors and calmodulin. Trifluoperazine, a typical antipsychotic, binds to the D2 dopamine receptor as an antagonist with a high affinity (pKi = 8.9–9.0). mdpi.comdrugbank.comguidetopharmacology.org It also antagonizes calmodulin, altering its calcium-binding properties. caymanchem.comnih.gov Phenothiazines bind to calmodulin in a calcium-dependent manner, preventing it from activating downstream cellular processes. nih.gov The capacity of phenothiazines to inhibit calmodulin activity is influenced by the length of the alkyl bridge connecting the phenothiazine ring with the amine side group; a propyl chain (three carbon atoms) is often associated with stronger calmodulin inhibition. if-pan.krakow.pl Substituents that increase the lipophilic properties of the phenothiazine ring system, such as a trifluoromethyl (-CF3) group, can lead to an elevation of anti-calmodulin activity, whereas hydrophilic groups like a hydroxyl (-OH) group can decrease potency. if-pan.krakow.pl

Impact of Side Chain Modifications on Molecular Interactions

The side chain attached to the nitrogen atom (N10 position) of the phenothiazine core is crucial for activity. firsthope.co.in For optimal antipsychotic activity, a three-carbon chain between the ring nitrogen and the terminal amine is generally necessary. firsthope.co.inpharmacy180.comiiarjournals.orgslideshare.net Shorter chain derivatives may exhibit increased affinity for other receptors like acetylcholine (B1216132) and histamine H1 receptors, contributing to different side effect profiles. auburn.edu The nature of the terminal amino group also plays a role. A tertiary amine is often associated with maximum potency for antipsychotic activity, while primary and secondary amines show reduced activity. pharmacy180.comcutm.ac.in Alkylation of the terminal amine with groups larger than methyl can decrease antipsychotic activity. pharmacy180.comcutm.ac.in The type of nitrogen-containing ring in the side chain (aliphatic, piperidine, or piperazine) can influence both potency and side effect profiles. firsthope.co.in Piperazine-containing phenothiazines, like trifluoperazine, tend to have higher antipsychotic potency but may also have a higher risk of extrapyramidal side effects. firsthope.co.inauburn.edu

Effects of Ring Substitutions on Biological Activity

Substitutions on the aromatic rings of the phenothiazine core, particularly at the C-2 position, significantly impact biological activity. firsthope.co.inpharmacy180.comiiarjournals.orgslideshare.netbrieflands.com Electron-withdrawing groups at the C-2 position generally increase antipsychotic activity. slideshare.netyoutube.com The potency at different ring positions typically follows the order 1 < 4 < 3 < 2, indicating that substitution at the 2-position is optimal for neuroleptic activity. pharmacy180.comcutm.ac.in Highly electronegative lipophilic substituents, such as halogens (e.g., chlorine) and especially the trifluoromethyl group, at the C-2 position are associated with higher efficacy. iiarjournals.org For instance, a trifluoromethyl group at C-2 (as in trifluoperazine) generally confers higher potency compared to a chlorine atom (as in chlorpromazine), although this can also influence the propensity for certain side effects. pharmacy180.com Substitutions at other positions, such as C-1, can decrease antipsychotic activity, potentially by interfering with the required conformation of the side chain for receptor binding. pharmacy180.comyoutube.com Oxidation of the sulfur atom at the 5th position of the phenothiazine ring can decrease antipsychotic activity. encyclopedia.pubpharmacy180.com

Here is a summary of the influence of substituents on phenothiazine activity:

Structural ModificationImpact on Antipsychotic Activity (D2 binding)Impact on Calmodulin InhibitionOther Effects
Three-carbon chain at N10OptimalEnhanced (propyl chain)
Shorter/longer chain at N10DecreasedIncreased affinity for ACh, H1 receptors (shorter)
Tertiary amine terminal groupMaximum potency
Primary/secondary amine terminal groupDecreased/abolished
Larger alkyl groups on terminal amineDecreased
Piperazine (B1678402) ring in side chainHigher potencyHigher risk of EPS
Electron-withdrawing group at C-2Increased
-CF3 group at C-2Higher potency than -ClElevatedMay influence side effects
-Cl group at C-2Potent
-OH group at C-2DecreasedDecreased
Substitution at C-1DecreasedInterferes with side chain conformation
Oxidation of Sulfur at position 5DecreasedDecreased affinity

SAR of Isopropamide (B1672277) and Quaternary Ammonium (B1175870) Anticholinergics

Isopropamide is a quaternary ammonium anticholinergic agent. nih.gov Quaternary ammonium compounds are a class of drugs that act as antagonists at muscarinic acetylcholine receptors. jove.com

Structural Determinants of Muscarinic Receptor Selectivity

The quaternary ammonium group is essential for the intrinsic activity and receptor affinity of cholinergic agents, including antagonists. cutm.ac.inpharmacy180.com It contributes to binding energy and acts as a recognition site. pharmacy180.com The trimethyl ammonium group is often considered optimal for maximal muscarinic activity in agonists, but quaternary ammonium is essential for antagonists as well. pharmacy180.com Replacement of the nitrogen atom with other atoms like sulfur or arsenic can decrease activity. cutm.ac.in Compounds with primary, secondary, or tertiary amino groups are generally less active as muscarinic antagonists compared to those with a quaternary ammonium group. cutm.ac.inpharmacy180.com

The carbon chain linking the quaternary ammonium group to other parts of the molecule also influences activity. While for cholinergic agonists, an ethylene (B1197577) bridge (two carbons) is often optimal, the length and substitution of the linker in anticholinergics can affect potency and selectivity. jove.comcutm.ac.in The presence of cyclic rings and aromatic groups in the structure of anticholinergics enhances their binding to the muscarinic receptor. jove.com The stereochemistry of the molecule can also be critical for muscarinic receptor binding and selectivity. For some anticholinergics, specific isomers (e.g., the 2R isomer in certain synthetic analogs) show significantly higher activity compared to other isomers or racemic mixtures. popline.orgingentaconnect.comresearchgate.net Muscarinic receptors exhibit stereoselectivity. pharmacy180.comingentaconnect.comresearchgate.net

Achieving selectivity among the five muscarinic receptor subtypes (M1-M5) is challenging due to the high homology in their orthosteric binding sites. nih.govpnas.orgmdpi.com However, synthetic modifications and structure-based design approaches, often guided by computational methods, can lead to compounds with improved subtype selectivity. jove.compnas.org For instance, some synthetic derivatives have shown receptor specificity to different muscarinic subtypes. jove.com

Computational Approaches in SAR Elucidation

Computational methods play a significant role in understanding and predicting the SAR of phenothiazines and anticholinergics. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used. popline.orgingentaconnect.compnas.orgjst.go.jpnih.govnih.govjmedchem.comresearchgate.netnih.govacs.orgresearchgate.net

QSAR studies aim to establish mathematical relationships between structural descriptors of compounds and their biological activity. popline.orgingentaconnect.comjst.go.jpnih.govnih.gov By analyzing a series of compounds with known activities, QSAR models can predict the activity of new or untested compounds based on their structural features. popline.orgingentaconnect.comjst.go.jp These studies can identify key molecular properties (e.g., lipophilicity, electronic effects, steric parameters) that are crucial for receptor binding affinity. nih.gov For anticholinergics, QSAR models have been developed to predict binding affinity to muscarinic receptor subtypes, with structural variables accounting for a significant portion of the observed variability in binding. popline.orgingentaconnect.com

Molecular docking is a computational technique used to simulate the interaction between a small molecule (ligand) and a protein target (receptor). pnas.orgnih.govresearchgate.netresearchgate.net By predicting the preferred binding orientation and affinity of a ligand within a receptor's binding site, docking studies can provide insights into the molecular basis of activity and guide the design of new compounds with improved binding characteristics. pnas.orgnih.gov Molecular docking has been applied to study the binding of phenothiazines to dopamine receptors and other targets, as well as the binding of anticholinergics to muscarinic receptors. pnas.orgjst.go.jpnih.govresearchgate.net These studies can help visualize the interactions (e.g., hydrogen bonding, hydrophobic interactions) between the ligand and key amino acid residues in the receptor binding site, aiding in the rational design of derivatives with enhanced potency or selectivity. pnas.orgnih.gov Computational approaches, including molecular dynamics simulations, can also be used to study the dynamic behavior of ligand-receptor complexes and provide a more detailed understanding of the binding process.

Computational methods, such as QSAR and molecular docking, are valuable tools in the SAR elucidation of phenothiazines and anticholinergics, complementing experimental studies and facilitating the design of novel compounds with desired pharmacological profiles. pnas.orgnih.govjmedchem.comnih.govacs.orgresearchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor protein. Studies involving trifluoperazine, a key component of Stelabid, have utilized molecular docking to investigate its interactions with various protein targets, including dopamine receptors, calmodulin (CaM), protein phosphatases (PPs), and even proteins from SARS-CoV-2 and GPX4.

Trifluoperazine is known to exert its antipsychotic effects partly by blocking dopamine D1 and D2 receptors. wikipedia.orgguidetopharmacology.org Docking studies have explored the binding potential of trifluoperazine and other phenothiazines to these receptors. benthamdirect.comingentaconnect.com Beyond dopamine receptors, trifluoperazine is also recognized as a calmodulin antagonist. nih.govwikipedia.orgbenthamdirect.comingentaconnect.com Molecular docking approaches, such as those employing the Lamarckian Genetic Algorithm, have been used to study the interaction of trifluoperazine and other phenothiazine derivatives with calmodulin. benthamdirect.comingentaconnect.comresearchgate.net These studies have revealed favored binding energies and identified specific residues, such as Met124, involved in hydrogen bonding interactions with calmodulin. benthamdirect.comresearchgate.net For instance, docking results for phenothiazine antagonists with calmodulin showed binding energies ranging from -11.50 kcal/mol to -4.51 kcal/mol, with some molecules forming hydrogen bonds with Met124. benthamdirect.comresearchgate.net

Molecular docking has also been applied to investigate the interaction of trifluoperazine with protein phosphatases. One study analyzed the binding potential of trifluoperazine, along with other antipsychotic drugs, to different protein phosphatases (PPs) using in silico methods. scitechnol.com The docking scores (binding free energy) for antipsychotic drugs with six different PPs ranged from -7.43 kJ/mol to -2.91 kJ/mol. scitechnol.com

Furthermore, molecular docking has been used to explore the potential of trifluoperazine in other therapeutic areas, such as its interaction with GPX4 in oral cancer cells, where docking analysis suggested that trifluoperazine acts as a GPX4 inhibitor. ijbs.com Docking studies have also been performed to characterize the interactions of trifluoperazine with bovine serum albumin (BSA), revealing binding sites located closer to TRP 213 in subdomain IIA of BSA. nih.gov Computational docking analysis in this context indicated stable complex formation. nih.gov

While the majority of docking studies identified in the search results focus on trifluoperazine, there is limited information available regarding extensive molecular docking studies specifically on isopropamide iodide's interaction with its primary targets, such as muscarinic acetylcholine receptors. However, molecular modeling and docking have been mentioned in the context of developing electrochemical sensors for the simultaneous determination of isopropamide iodide and trifluoperazine, where docking studies were used to confirm the enhanced sensitivity provided by an additive like calix 1mg.comarene. cu.edu.egresearchgate.net Another study mentioned molecular docking in exploring the influence of counterions on the passive permeability properties of pentamidine, where isopropamide iodide was used for ion-pairing. kcl.ac.uk

Molecular Dynamics Simulations to Investigate Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, protein flexibility, and the stability of ligand-protein complexes. MD simulations have been employed to investigate the interactions of trifluoperazine, particularly with calmodulin.

Studies have reported MD simulations of calmodulin bound to trifluoperazine to understand the structural basis and molecular mechanisms underlying trifluoperazine's regulatory role. nih.govdrugbank.combiorxiv.orgacs.orgnih.gov For instance, 30 ns MD simulations have been performed to characterize the anti-cooperative characteristics of trifluoperazine binding to calmodulin and to evaluate the conformational and motion changes induced in calmodulin by trifluoperazine binding. nih.gov These simulations have indicated that the system reached initial equilibrium after a certain period, with the later parts of the trajectories used for analyzing binding free energy and conformational changes. nih.gov

MD simulations have also been used to unravel why trifluoperazine might be less potent compared to other antagonists despite its positive charge, with detailed inspection of amino acid contributions revealing that steric reasons could oppose favorable binding. drugbank.comacs.org Furthermore, MD simulations combined with techniques like Markov state modeling have been used to understand the structural and dynamical features by which trifluoperazine binding to one domain of calmodulin prevents association with other proteins. biorxiv.org These simulations suggest that trifluoperazine encourages calmodulin to adopt a conformation similar to the one stabilized in the absence of calcium, affecting hydrophobic binding pockets, calcium binding sites, or secondary structure content depending on the binding orientation. biorxiv.org

Earlier MD simulations of the calmodulin-trifluoperazine complex in aqueous solution, starting from crystal structures, have provided insights into the solution structure and clarified the interaction between calmodulin and trifluoperazine, suggesting that the binding ability of the secondary binding site of the C-domain is higher than that of the primary binding site of the N-domain. nih.gov

Information regarding molecular dynamics simulations specifically investigating the interaction of isopropamide iodide with its biological targets, such as muscarinic acetylcholine receptors, was not prominently found in the search results. MD simulations were mentioned in a general context related to virtual screening services that could potentially be applied to compounds like isopropamide iodide. medchemexpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. These models can be used to predict the activity of new compounds and to identify the key molecular features that influence activity.

While specific QSAR studies focused on this compound as a combination drug were not found, QSAR studies have been conducted on phenothiazines, the chemical class to which trifluoperazine belongs. researchgate.netcore.ac.ukubbcluj.ro These studies attempt to predict the activity of tested compounds and suggest structural features that could enhance biological activity in the drug design process. ubbcluj.ro QSAR models for phenothiazines have utilized various molecular descriptors, including hydrophobicity (Log P), electrostatic properties, hydrogen bond donor/acceptor features, LUMO energy, molar refractivity (MR), molar volume (MV), and molecular weight (MW). researchgate.netubbcluj.romdpi.com

For example, QSAR studies on phenothiazines have explored their correlation with cytotoxicity and have used multiple linear regression (MLR) procedures to establish relationships between molecular descriptors and activity. researchgate.net The predictivity of such models can be estimated by cross-validation techniques. researchgate.net QSAR studies have also been applied to predict the neuroleptic activity of compounds by evaluating their affinity at the D2 receptor, a known target for trifluoperazine. mdpi.com These models can demonstrate good statistical parameters and correlations between predicted and experimental biological activities. mdpi.com

QSAR modeling provides a framework for understanding how modifications to the phenothiazine structure can impact their activity, which is relevant to the SAR of trifluoperazine. The principles and methods used in QSAR studies on phenothiazines can be potentially applied to understand and predict the activity of trifluoperazine and its analogs.

Limited information was found regarding specific QSAR studies conducted on isopropamide iodide or its derivatives in the context of its anticholinergic activity.

Pharmacometabolism and Biotransformation Pathways Preclinical Focus

Trifluoperazine (B1681574) Metabolism in Preclinical Systems

Trifluoperazine, a phenothiazine (B1677639) antipsychotic, undergoes significant biotransformation in preclinical systems, primarily in the liver. This metabolism is crucial for its elimination from the body, as lipophilic compounds like trifluoperazine require conversion to more hydrophilic substances to prevent excessive tissue binding and facilitate excretion. researchgate.netionsource.com

Identification of Phase I Metabolic Pathways

Phase I metabolism of trifluoperazine in preclinical systems involves several oxidative reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. Studies in rat liver microsomes have identified key Phase I pathways including N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.net The relative rates of these reactions can be dependent on the substrate concentration, with N-oxidation potentially favored at higher concentrations. researchgate.net N-demethylation of trifluoperazine has been observed to proceed faster than the removal of the hydroxyethyl (B10761427) group from other related phenothiazines in rat liver microsomes. researchgate.net

Identification of Phase II Metabolic Pathways

Following Phase I metabolism, trifluoperazine and its metabolites can undergo Phase II conjugation reactions, which further increase their water solubility. Glucuronidation is a significant Phase II pathway for trifluoperazine. researchgate.nettandfonline.com However, there are notable species differences in glucuronidation. While N-glucuronidation is a major metabolic route in human in vitro systems, it has been reported that in vitro and in vivo studies in rats failed to produce the same N-glucuronide product. researchgate.net Multi-species hepatocyte systems have confirmed that the N-glucuronide metabolite is formed in human and monkey hepatocytes, but not in dog or rat hepatocytes. researchgate.net

Involvement of Specific Cytochrome P450 Enzymes and UDP-Glucuronosyltransferases

Cytochrome P450 enzymes are the primary catalysts for the oxidative Phase I metabolism of trifluoperazine. While specific CYP enzymes involved in trifluoperazine metabolism can vary, CYP3A4 is a major hepatic enzyme involved in the metabolism of many antipsychotics. mdpi.com However, some sources note that the specific contribution of individual CYP isoenzymes to the phase I metabolism of trifluoperazine has not been fully defined. cambridge.org

UDP-Glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation (Phase II metabolism). UGT1A4 has been identified as a key enzyme mediating the N-glucuronidation of trifluoperazine in human in vitro systems. researchgate.netich.org While UGTs are important for glucuronidation, species differences exist, with commonly used laboratory animals like rats, mice, and dogs showing poor or no glucuronidation of tertiary amines like trifluoperazine compared to humans and higher primates. tandfonline.com

Isopropamide (B1672277) Metabolism in Preclinical Systems

Isopropamide is a synthetic anticholinergic classified as a quaternary ammonium (B1175870) compound. pharmgkb.orgnih.govdrugbank.com Information specifically detailing the complete metabolic pathways of isopropamide in preclinical systems is less extensively documented compared to trifluoperazine in the provided search results.

Metabolic Fate of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs), due to their permanent positive charge, exhibit distinct pharmacokinetic properties compared to neutral or basic lipophilic compounds. In general, QACs are highly water-soluble and have limited passive diffusion across biological membranes, including the blood-brain barrier. nih.govnih.govacs.org

Preclinical studies on the metabolic fate of QACs indicate that they can undergo some degree of metabolism, including oxidation, often involving cytochrome P450 enzymes, and beta-oxidation in the liver. news-medical.net However, compared to many other drug classes, metabolism may play a less dominant role in the elimination of QACs due to their inherent polarity. nih.govacs.org Elimination of QACs primarily occurs via excretion, with fecal excretion often being the main route following oral exposure due to limited absorption and/or biliary excretion, and some elimination in urine. nih.govnews-medical.net The permanent positive charge facilitates their interaction with negatively charged molecules and tissues. nih.govacs.org

Influence of Metabolism on Compound Activity and Stability in Preclinical Models

The metabolism of trifluoperazine in preclinical models can significantly influence its activity and stability. Phase I reactions, such as oxidation, can lead to the formation of metabolites that may have altered pharmacological activity compared to the parent compound. For example, some metabolites of phenothiazines retain pharmacological activity. cambridge.org The extent and pathways of metabolism can affect the concentration of the parent drug and its active metabolites at target sites, thereby influencing the observed pharmacological effects in preclinical studies.

Furthermore, metabolism is a primary determinant of the duration of action of trifluoperazine. Rapid metabolism can lead to a shorter half-life and necessitate more frequent administration in preclinical studies to maintain therapeutic levels. nafdac.gov.ng Conversely, inhibition of metabolic enzymes could prolong exposure to the parent compound. mdpi.com

For isopropamide, as a quaternary ammonium compound, its metabolic stability is generally considered higher compared to many tertiary amines due to the charge. nih.gov However, any metabolic transformation that does occur could potentially affect its anticholinergic activity or its interaction with biological systems. The limited permeability across biological membranes due to the quaternary structure means that the observed effects in preclinical models are often primarily related to peripheral anticholinergic activity. nih.gov Metabolic processes that might alter this polarity could potentially influence its distribution and activity profile, although significant metabolism is not the primary clearance route for QACs. nih.govacs.org

Preclinical In Vitro Systems for Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)

Preclinical in vitro systems, particularly liver microsomes and isolated hepatocytes, are indispensable tools for characterizing the metabolic fate of drug candidates like the components of Stelabid, trifluoperazine and isopropamide. These systems allow for the identification of metabolic pathways, the determination of enzyme involvement, and the assessment of potential species differences in drug biotransformation before in vivo studies are conducted. Liver microsomes, derived from the endoplasmic reticulum of hepatocytes, are rich in key drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), esterases, amidases, epoxide hydrolases, and UDP-glucuronosyltransferases (UGTs) flybase.org. Hepatocytes, as intact liver cells, offer a more complete representation of hepatic metabolism, encompassing both phase I and phase II enzymes, as well as uptake and efflux transporters pharmeasy.in1mg.comwikidata.org1mg.comnih.gov.

Studies utilizing liver microsomes from various species have shed light on the primary metabolic routes for trifluoperazine. In rat liver microsomes, trifluoperazine undergoes several metabolic transformations, including N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation guidetopharmacology.org. The rate of these reactions can be influenced by substrate concentration, with N-oxidation being favored at higher concentrations guidetopharmacology.org. Specifically, N-demethylation of trifluoperazine was observed to proceed faster than the removal of the hydroxyethyl group from related compounds in rat liver microsomes guidetopharmacology.org.

Glucuronidation is another significant metabolic pathway, particularly for tertiary amine drugs like trifluoperazine. Research using human and monkey liver microsomes has shown that trifluoperazine glucuronidation exhibits atypical kinetic behavior, best described by a substrate inhibition model mims.com. In human in vitro systems, the formation of trifluoperazine N-glucuronide is solely mediated by the enzyme UGT1A4 guidetopharmacology.org.

Species differences in glucuronidation have been highlighted in studies involving trifluoperazine. Humans and higher primate species, such as chimpanzees, extensively glucuronidate tertiary amine drugs, a process largely attributed to the activity of UGT1A4 nih.gov. In contrast, commonly used laboratory animal species, including rats, mice, dogs, and monkeys, exhibit poor or no significant glucuronidation of these compounds via this pathway nih.gov. Multi-species hepatocyte systems have proven valuable in understanding these differences in preclinical metabolism relative to humans guidetopharmacology.org.

For isopropamide, preclinical in vitro metabolism studies using rat liver microsomes have identified several metabolic pathways. These include O-dealkylation, oxygenation, cyclization, and hydrolysis pharmakb.com. Hydroxylation was found to be the main metabolic pathway for isopropamide in rat liver microsomes pharmakb.com. Investigations into isopropamide iodide metabolism have also been conducted using rat hepatocytes fishersci.ca.

The application of these in vitro systems allows for the assessment of metabolic stability, identification of metabolites, and determination of the enzymes responsible for biotransformation, providing crucial data for predicting in vivo behavior and potential drug-drug interactions.

Summary of Preclinical In Vitro Metabolism Findings for this compound Components

ComponentIn Vitro SystemSpeciesObserved Metabolic PathwaysKey Enzymes Involved (where specified)
TrifluoperazineLiver MicrosomesRatN-dealkylation, N-oxidation, Sulfoxidation, Aromatic HydroxylationCYP enzymes (implied)
TrifluoperazineLiver MicrosomesHuman, MonkeyGlucuronidation (N-glucuronide formation)UGT1A4 (Human)
TrifluoperazineHepatocytes (MPCC)Human, Monkey, Dog, RatN-glucuronide formation (species-dependent)UGT1A4
IsopropamideLiver MicrosomesRatO-dealkylation, Oxygenation, Cyclization, Hydrolysis, Hydroxylation (main)Not specifically identified in source
IsopropamideHepatocytesRatMetabolism investigatedNot specifically identified in source

Advanced Analytical and Bioanalytical Methodologies for Stelabid S Constituents

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely used for the separation and quantification of trifluoperazine (B1681574) and isopropamide (B1672277) due to their ability to resolve complex mixtures. ijpsdronline.comresearchgate.netijpra.comijpsr.comijpsr.comekb.eg

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a prominent technique for the simultaneous estimation of trifluoperazine and isopropamide in combined dosage forms. ijpsdronline.comresearchgate.netijpra.comijpsr.comijpsr.comresearchgate.net Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. ijpsdronline.comijpra.comijpsr.comijpsr.com

Several RP-HPLC methods have been reported for the simultaneous determination of these two compounds. One method utilized an Agilent Zorbax, C18 column (250 × 4.6 mm, 5μm particle size) with a mobile phase of buffer:acetonitrile (80:20 v/v) at a flow rate of 0.8 mL/min and UV detection at 227 nm. ijpsdronline.comresearchgate.net This method achieved retention times of 2.4 minutes for trifluoperazine and 3.62 minutes for isopropamide. ijpsdronline.comresearchgate.net Another RP-HPLC method employed a Waters C-18 column (250mm x 4.6mm, 5μm) with a mobile phase consisting of methanol (B129727), acetonitrile, and water in a ratio of 40:30:30 (v/v/v) at a flow rate of 0.9 mL/min and detection at 240 nm. ijpsr.comijpsr.com

Method validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure the method's suitability for its intended purpose. ijpsdronline.comijpsr.comijpsr.com Key validation parameters include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness. ijpsdronline.comijpsr.comijpsr.com

Research findings have demonstrated the linearity of these HPLC methods over specific concentration ranges. For instance, linearity ranges of 40-120 µg/mL for trifluoperazine and 100-300 µg/mL for isopropamide have been reported with correlation coefficients of 1.00 for both compounds. ijpsdronline.comresearchgate.netresearchgate.net Another method showed linearity for trifluoperazine in the range of 30-130 µg/mL and for isopropamide in the range of 150-250 µg/mL, with correlation coefficients of 0.999 and 1, respectively. ijpra.com

Detection and quantification limits are critical sensitivity indicators. Reported LOD values for trifluoperazine are around 2.963 µg/mL, and for isopropamide, around 2.985 µg/mL. ijpsdronline.comresearchgate.netijpra.comresearchgate.net LOQ values have been reported as approximately 9.877 µg/mL for trifluoperazine and 9.9502 µg/mL for isopropamide. ijpsdronline.comresearchgate.netijpra.comresearchgate.net

Accuracy is typically assessed through recovery studies. Percentage recoveries for trifluoperazine have been reported in the range of 100.03-100.36%, and for isopropamide, 100.00-100.07%. ijpsdronline.comresearchgate.netresearchgate.net Precision, evaluated through parameters like percentage relative standard deviation (%RSD), has been found to be less than 2% for both intra-day and inter-day variations, indicating good reproducibility. ijpsdronline.comresearchgate.netijpsr.comijpsr.comresearchgate.net

Table 1 summarizes typical HPLC method validation parameters for the simultaneous estimation of trifluoperazine and isopropamide.

ParameterTrifluoperazineIsopropamideSource
Linearity Range40-120 µg/mL or 30-130 µg/mL100-300 µg/mL or 150-250 µg/mL ijpsdronline.comijpra.com
Correlation Coefficient1.00 or 0.9991.00 or 1 ijpsdronline.comijpra.com
LOD~2.963 µg/mL~2.985 µg/mL ijpsdronline.comijpra.comresearchgate.net
LOQ~9.877 µg/mL~9.9502 µg/mL ijpsdronline.comijpra.comresearchgate.net
% Recovery100.03-100.36%100.00-100.07% ijpsdronline.comresearchgate.netresearchgate.net
% RSD (Precision)< 2%< 2% ijpsdronline.comresearchgate.netijpsr.comijpsr.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, due to the use of smaller particle size columns and higher mobile phase pressures. While specific UHPLC methods for the simultaneous determination of trifluoperazine and isopropamide were not extensively detailed in the search results, UHPLC is a recognized advanced chromatographic technique in pharmaceutical analysis botanyjournals.com and has been applied to the analysis of trifluoperazine in combination with other drugs botanyjournals.com. The principles of method development and validation for UHPLC are similar to HPLC but leverage the capabilities of the UHPLC system to achieve enhanced chromatographic performance.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the separation and identification of pharmaceutical compounds. While less quantitative than HPLC or UHPLC, TLC can be valuable for initial screening, purity checking, and stability studies. One study mentions the use of thin layer chromatographic densitometric methods for the determination of trifluoperazine hydrochloride in the presence of its degradation product. researchgate.net Although a specific TLC method for the combination of trifluoperazine and isopropamide was not prominently found, TLC is a general technique applicable to the separation of various drug compounds based on their polarity and interaction with the stationary and mobile phases.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. While trifluoperazine and isopropamide are not typically analyzed by GC directly without derivatization due to their chemical structures and relatively low volatility compared to typical GC analytes, GC, particularly coupled with mass spectrometry (GC-MS), has been used for the analysis of trifluoperazine, especially in biological matrices. researchgate.netidosi.orgpsu.edu A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses has been reported. researchgate.netidosi.org While GC is a powerful separation technique, its application to the direct analysis of both trifluoperazine and isopropamide in combination might be limited compared to HPLC due to the compounds' properties.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques play a vital role in the identification, structural elucidation, and quantification of pharmaceutical compounds. researchgate.netresearchgate.netpsu.edunih.govnih.govasiapharmaceutics.infoimpactfactor.orgsysrevpharm.orgbiomedres.us

Ultraviolet (UV) spectrophotometry is a common and accessible technique for the quantification of drugs that absorb UV light. Both trifluoperazine and isopropamide exhibit UV absorbance, allowing for their determination using spectrophotometric methods. researchgate.netresearchgate.netpsu.edunih.govnih.govasiapharmaceutics.infobiomedres.us

Several spectrophotometric methods have been developed for the simultaneous determination of trifluoperazine hydrochloride and isopropamide iodide in binary mixtures and pharmaceutical formulations. researchgate.netnih.govnih.govasiapharmaceutics.infobiomedres.us These methods include derivative spectrophotometry, which can enhance specificity by resolving overlapping spectra, and simultaneous equation methods, which utilize absorbance measurements at multiple wavelengths. researchgate.netnih.govnih.govasiapharmaceutics.info

One spectrophotometric method based on the simultaneous equation method used methanol:water (7:3 v/v) as a solvent. asiapharmaceutics.info Isopropamide showed an absorbance maximum at 248.5 nm, and trifluoperazine at 227.0 nm. asiapharmaceutics.info Linearity was observed in the range of 5-30 µg/mL for isopropamide and 2-12 µg/mL for trifluoperazine. asiapharmaceutics.info

Another approach involved derivative spectrophotometry, where the second derivative amplitudes at specific wavelengths were used for quantification. researchgate.netnih.govnih.gov For instance, second derivative amplitudes at 270.4 nm and 230.2 nm were selected for the assay of trifluoperazine hydrochloride and isopropamide iodide, respectively. researchgate.netnih.govnih.gov

Spectrophotometric methods have been validated for parameters such as linearity, accuracy, and precision, demonstrating their suitability for the routine analysis of these drugs in combined dosage forms. researchgate.netasiapharmaceutics.info

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like GC or LC, provides powerful capabilities for the identification and quantification of trifluoperazine and isopropamide, especially in complex matrices or at low concentrations. researchgate.net MS provides information about the mass-to-charge ratio of the parent molecule and its fragments, aiding in definitive identification and structural confirmation.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the detection of resulting product ions. This provides enhanced selectivity and sensitivity, which is particularly valuable for the analysis of analytes in biological samples where interference from endogenous compounds can be significant.

GC-MS has been applied for the analysis of trifluoperazine in plasma, indicating its utility in bioanalytical studies. researchgate.netidosi.orgpsu.edu LC-MS and LC-MS/MS are widely used for the analysis of pharmaceutical compounds in biological fluids due to their sensitivity and ability to handle less volatile or thermally labile compounds compared to GC-MS. researchgate.netbiomedres.us While specific detailed LC-MS or LC-MS/MS methods for the simultaneous quantification of trifluoperazine and isopropamide in biological matrices were not extensively detailed in the provided search results, LC-MS/MS is a standard technique for bioanalytical method development and is mentioned in the context of analyzing quaternary ammonium (B1175870) drugs, a class that includes isopropamide. researchgate.netbiomedres.us The high sensitivity and specificity of MS/MS make it an invaluable tool for the identification and quantification of drug metabolites and for pharmacokinetic studies.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds due to its simplicity and cost-effectiveness. Methods based on UV-Vis spectroscopy have been developed for the determination of trifluoperazine. Trifluoperazine hydrochloride exhibits maximum absorbance at 257 nm in distilled water. scispace.comrroij.com Another study reported a maximum absorbance at 220 nm in a methanol and water mixture (1:1 v/v). scholarsresearchlibrary.com

Derivative spectrophotometry has also been employed to enhance selectivity and resolve overlapping spectra, particularly in the presence of degradation products. For trifluoperazine, first and second derivative methods have been developed, with analytical wavelengths identified at 220 nm for both. scholarsresearchlibrary.com Another application of derivative spectrophotometry for trifluoperazine hydrochloride in the presence of its oxidative degradate utilized the first derivative (D1) at 268.4 nm and the second derivative (D2) at 262.5 nm for quantification. researchgate.net

Visible spectrophotometric methods have also been reported for trifluoperazine, often involving oxidative coupling reactions that produce colored products measurable in the visible region. Methods utilizing different reagents have shown maximum absorbance at 520 nm and 720 nm. scholarsresearchlibrary.com A method employing diammonium cerium nitrate (B79036) as an oxidizing agent resulted in a violet-colored product with maximum absorption at 499 nm. uaic.ro

For isopropamide iodide, derivative spectrophotometric methods have been developed for its determination in binary mixtures with trifluoperazine. nih.gov A first derivative (D1) method allowed for the determination of isopropamide at 226.4 nm, while trifluoperazine was determined by a second derivative (D2) method at 270.2 nm. nih.gov The first derivative of the ratio spectra (DD1) spectrophotometric method has also been applied, enabling the determination of isopropamide by measuring the peak amplitude at 227.4 nm using trifluoperazine as a divisor. nih.gov Isoabsorptive spectrophotometry at 229.8 nm can be used to determine the total concentration of isopropamide and trifluoperazine in their mixture. nih.gov

Fluorescence Spectroscopy and Förster Resonance Energy Transfer (FRET) for Molecular Interactions

Fluorescence spectroscopy is a sensitive technique valuable for studying the intrinsic fluorescence properties of compounds and their interactions with other molecules. Trifluoperazine exhibits native fluorescence, which has been utilized for its determination. researchgate.netacs.orgnih.gov A fluorimetric method for trifluoperazine hydrochloride in pharmaceutical dosage forms involves measuring its native fluorescence with excitation at 305.0 nm and emission at 480.0 nm. researchgate.net

Fluorescence spectroscopy has been extensively used to investigate the interaction of trifluoperazine with proteins, such as bovine serum albumin (BSA) and S100 proteins. acs.orgresearchgate.netresearchgate.netcornell.edunih.govijpsonline.comnih.gov Studies have shown that trifluoperazine can quench the intrinsic fluorescence of BSA, indicating binding and potential conformational changes in the protein. researchgate.netresearchgate.netcornell.eduijpsonline.com

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and determining distances between molecules. FRET has been applied to investigate the binding of trifluoperazine to proteins like BSA and calmodulin. researchgate.netresearchgate.netcornell.edunih.govpdbj.orgresearchgate.net FRET studies on the interaction between trifluoperazine and BSA have provided insights into the binding sites of trifluoperazine, revealing their proximity to specific amino acid residues like TRP 213 in subdomain IIA of BSA. researchgate.netresearchgate.netcornell.edunih.gov Time-resolved FRET (TR-FRET) has been used in high-throughput screens, identifying trifluoperazine as a compound that modulates actin-myosin structure and function. nih.gov

Information regarding the application of fluorescence spectroscopy or FRET specifically for isopropamide was not found in the provided search results.

Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups and studying molecular interactions and the solid state of pharmaceutical compounds. FTIR spectroscopy has been used to characterize trifluoperazine and investigate its compatibility with excipients in pharmaceutical formulations. ekb.egijpsonline.cominnovareacademics.in Studies have utilized FTIR to confirm the absence of chemical interactions between trifluoperazine and polymers in formulations. ekb.eginnovareacademics.in Characteristic absorption bands for trifluoperazine, such as those corresponding to CF3 symmetric stretching (around 1108, 1143, and 1080 cm⁻¹), C-S stretching (around 678 and 754 cm⁻¹), C-N stretching (around 1250 cm⁻¹), C-CF3 stretching (around 1316 cm⁻¹), and aromatic C=C stretching (around 1600, 1565, and 1470 cm⁻¹), have been reported. innovareacademics.inresearchgate.net FTIR spectroscopy has also found application in the forensic analysis of drug mixtures containing trifluoperazine. rjpbcs.com

Circular Dichroism (CD) spectroscopy is particularly useful for studying the conformational changes of chiral molecules or biomolecules upon binding with other compounds. CD spectroscopy has been employed to investigate the effects of trifluoperazine binding on the conformation of proteins like bovine serum albumin (BSA) and calmodulin. researchgate.netresearchgate.netcornell.edunih.govnih.govpdbj.org CD studies on the interaction of trifluoperazine with BSA have indicated that binding induces a conformational change, specifically reducing the α-helical content of the protein. researchgate.netresearchgate.netcornell.edunih.gov CD signals have also been instrumental in identifying the binding domains and the order of binding of trifluoperazine molecules to calmodulin. pdbj.org

Information regarding the application of FTIR or CD spectroscopy specifically for isopropamide was not found in the provided search results.

Bioanalytical Applications in Preclinical Research Samples

Bioanalytical methods are essential for quantifying drug concentrations in biological matrices obtained from preclinical studies, providing crucial data for pharmacokinetic and pharmacodynamic evaluations.

Quantification in Biological Matrices (e.g., Tissue Homogenates, Cell Lysates, Animal Fluids)

Quantification of trifluoperazine and its metabolites in biological matrices from preclinical studies has been reported. A method utilizing thin-layer chromatography (TLC) with ultraviolet reflectance photometry was developed for the quantitative measurement of trifluoperazine and its metabolites (7-hydroxytrifluoperazine and desmethyltrifluoperazine) in rat organs. nih.gov This method involved the extraction of the compounds from alkalinized tissue homogenates using di-isopropyl ether, followed by TLC separation and subsequent measurement. nih.gov The method demonstrated good reproducibility and had a sensitivity limit of approximately 0.1 nmol per extract for quantitative determination. nih.gov

While specific studies detailing the quantification of isopropamide in preclinical biological matrices were not found in the provided search results, the general principles and techniques applied to trifluoperazine and other drugs in bioanalysis are relevant. Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used technique for quantifying drugs in complex biological matrices like tissue homogenates and animal fluids, often coupled with appropriate sample preparation techniques such as homogenization and extraction. frontiersin.orgnih.gov HPLC methods developed for pharmaceutical formulations of trifluoperazine and isopropamide can often be adapted for bioanalytical applications after suitable sample preparation procedures. ijpsr.comscholarsresearchlibrary.comresearchgate.netactapharmsci.comcore.ac.ukimpactfactor.orgijpsr.com

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are critical for monitoring the degradation of pharmaceutical compounds and quantifying them accurately in the presence of their degradation products. Stability-indicating HPLC methods have been developed and validated for the simultaneous determination of isopropamide and trifluoperazine in fixed-dose combination tablets. ijpsr.comijpsr.com These methods are designed to separate the active pharmaceutical ingredients from potential degradation products that may form under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. ijpsr.comscholarsresearchlibrary.comresearchgate.netactapharmsci.comcore.ac.ukimpactfactor.orgijpsr.com The development and validation of these methods ensure accurate quantification of the intact drugs even in aged or stressed samples. ijpsr.comijpsr.com UV spectrophotometric methods have also been reported as stability-indicating for trifluoperazine hydrochloride in the presence of its hydrogen peroxide-induced degradation product. researchgate.netimpactfactor.org

Molecular Interactions and Combinatorial Effects in Preclinical Settings

Protein Binding Interactions of Trifluoperazine (B1681574) (e.g., Serum Albumin)

Plasma protein binding plays a crucial role in the pharmacokinetics of a drug, influencing its distribution, metabolism, and excretion. Studies have investigated the interaction of trifluoperazine (TFP), a component of Stelabid, with serum albumin, a major plasma protein.

Characterization of Binding Sites and Affinities

Research indicates that trifluoperazine binds to bovine serum albumin (BSA) at two independent sites. researchgate.netnih.govresearchgate.netijpsonline.comijpsonline.com These interactions are primarily non-covalent. researchgate.netijpsonline.comijpsonline.com Studies using fluorescence spectrophotometry and computational docking analysis suggest that the binding sites are located near tryptophan residues, specifically TRP 213 in subdomain IIA of BSA. researchgate.netnih.govresearchgate.netijpsonline.comijpsonline.com

Binding affinities have been characterized by dissociation constant (Kd) values. For BSA, reported Kd values for trifluoperazine binding were found to be 9.5 µM and 172.6 µM, indicating two distinct binding affinities. researchgate.netnih.gov The interaction between trifluoperazine and BSA involves hydrophobic forces, although the ionic character of the drug may also contribute to binding. researchgate.netijpsonline.comijpsonline.com

The binding of trifluoperazine to plasma proteins, including albumin and alpha-1-acid glycoprotein (B1211001) (AGP), is significant for its pharmacokinetic properties. researchgate.netnih.govnih.gov AGP has been identified as an important binding protein for basic drugs like phenothiazine (B1677639) derivatives, often exhibiting high affinity and low capacity binding sites, while albumin typically presents high capacity and low affinity sites for these compounds. nih.govijpsonline.com

Here is a summary of trifluoperazine binding characteristics to BSA:

ProteinNumber of Binding SitesBinding Affinity (Kd)Primary Interaction ForcesLocation of Binding Sites (on BSA)
Bovine Serum Albumin (BSA)29.5 µM, 172.6 µMNon-covalent (Hydrophobic, Ionic)Near TRP 213 in subdomain IIA

Impact on Protein Conformation

The binding of trifluoperazine to proteins can induce conformational changes. Studies on the interaction of trifluoperazine with bovine serum albumin using techniques like Fourier transformed infrared spectroscopy and circular dichroism spectroscopy have indicated that trifluoperazine binding leads to a conformational change in BSA, specifically a reduction in its α-helical content. researchgate.netnih.govresearchgate.net

Beyond serum albumin, trifluoperazine is known to interact with other proteins, notably calmodulin (CaM). researchgate.netnih.goviucr.orgiucr.orgscilit.commdpi.comscienceopen.commdpi.com Trifluoperazine acts as a calmodulin antagonist. nih.govmdpi.comscienceopen.commdpi.com Binding of trifluoperazine to Ca2+-saturated calmodulin induces a significant conformational change, transitioning the protein from an elongated dumbbell shape with exposed hydrophobic surfaces to a compact globular form. nih.goviucr.orgiucr.org This structural alteration is thought to be responsible for the inactivation of Ca2+-CaM and its inability to interact with target enzymes. nih.gov Similar conformational changes from a dumbbell to a compact globular shape have also been observed upon trifluoperazine binding to Ca2+-free calmodulin (apoCaM), primarily involving the C-terminal domain. iucr.orgiucr.org

Molecular Cross-Talk Between Dopaminergic and Cholinergic Systems

Trifluoperazine's primary mechanism of action as an antipsychotic involves modulating dopaminergic signaling, particularly through antagonism of dopamine (B1211576) D2 receptors. nih.govpatsnap.comwikipedia.orgmims.comguidetopharmacology.orgfrontiersin.orgcambridge.org The dopaminergic and cholinergic systems in the brain, particularly in the striatum, exhibit tight interactions and molecular cross-talk. mdpi.com

Investigation of Receptor Heteromers and Functional Modulation

The interplay between dopaminergic and cholinergic systems involves complex interactions at the receptor level. Dopaminergic neurons express muscarinic and nicotinic acetylcholine (B1216132) receptors, while cholinergic interneurons express dopamine receptors. mdpi.com This reciprocal expression allows for intricate functional modulation.

Trifluoperazine, as a dopamine D2 receptor antagonist, directly impacts dopaminergic signaling. patsnap.comwikipedia.orgguidetopharmacology.org Its effects on the cholinergic system have also been investigated. Studies have shown that trifluoperazine can alter cholinergic function, for instance, by increasing acetylcholine content and decreasing its turnover rate in the hippocampus of rats. nih.gov It can also decrease the potassium-evoked release of acetylcholine in a concentration-dependent manner in vitro. nih.gov These effects may be related to trifluoperazine's interaction with calcium-binding proteins like calmodulin or interference with cellular metabolism. nih.gov

The concept of receptor heteromers, where different receptor subtypes form complexes with unique functional properties, is relevant to the cross-talk between these systems. While the provided search results highlight the general interaction and reciprocal expression of receptors, specific detailed research findings on trifluoperazine's impact on the formation or function of dopamine-cholinergic receptor heteromers were not prominently featured. However, the known antagonism of D2 receptors by trifluoperazine patsnap.comwikipedia.orgguidetopharmacology.org and its effects on acetylcholine levels and release nih.gov underscore its capacity to functionally modulate this interconnected system.

Synergistic or Antagonistic Molecular Effects in Combined Treatment Modalities

Preclinical research has explored the potential for synergistic or antagonistic effects when trifluoperazine is used in combination with other agents, particularly in the context of cancer therapy.

Research on Drug Resistance and Adaptation Mechanisms

Molecular Mechanisms of Trifluoperazine (B1681574) Resistance in Preclinical Disease Models

Resistance to trifluoperazine in preclinical cancer models is a complex phenomenon involving multiple molecular mechanisms. Research has identified several key pathways and factors contributing to reduced sensitivity and treatment failure.

Role of Efflux Pumps (e.g., P-glycoprotein, ABCB1)

Efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily like P-glycoprotein (P-gp, also known as ABCB1), play a significant role in multidrug resistance in cancer by actively transporting drugs out of cells, thereby reducing intracellular drug accumulation nih.govnih.govscielo.brportlandpress.comresearchgate.net. Studies have indicated that trifluoperazine may interact with or be a substrate for these efflux pumps. While the precise role of efflux pumps in acquired trifluoperazine resistance is still under investigation, their general function in reducing intracellular drug concentrations suggests they can contribute to a resistant phenotype in preclinical models where they are overexpressed nih.gov. P-gp is encoded by the MDR1/ABCB1 gene and its overexpression has been linked to multidrug resistance in various human cancers and preclinical models nih.govscielo.br.

Modulation of Apoptosis Signaling Pathways

Evasion of apoptosis is a hallmark of cancer and a significant contributor to drug resistance, including resistance to trifluoperazine researchgate.netresearchgate.net. Trifluoperazine is known to induce apoptosis in various cancer cell lines and preclinical models by modulating different signaling pathways frontiersin.orgnih.govmdpi.comnih.gov. Resistance to trifluoperazine can arise through alterations that inactivate pro-apoptotic pathways or activate anti-apoptotic mechanisms nih.govresearchgate.net. Studies have shown that trifluoperazine can induce mitochondria-mediated intrinsic apoptosis, characterized by decreased mitochondrial membrane potential and increased reactive oxygen species levels frontiersin.org. It can also increase the ratio of cleaved caspase-3/pro-caspase3 and upregulate the Bax/Bcl-2 ratio, promoting apoptosis frontiersin.orgnih.govnih.gov. Resistance mechanisms may involve the downregulation of pro-apoptotic proteins like Bax and Bad or the upregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 nih.govatsjournals.org. Modulation of pathways like PI3K/AKT, which can suppress apoptosis, has also been implicated in trifluoperazine resistance nih.gov.

Cancer Stem Cell Modulation

Cancer stem cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal, differentiation potential, and significant resistance to conventional therapies, contributing to tumor recurrence and metastasis researchgate.netatsjournals.org. Trifluoperazine has shown the ability to inhibit the growth of cancer stem-like cells and overcome drug resistance in preclinical models, particularly in lung cancer frontiersin.orgmdpi.comatsjournals.orgiiarjournals.org. The mechanisms involve suppressing stemness-associated markers such as CD133, c-Myc, and β-catenin nih.govatsjournals.org. Resistance to trifluoperazine may involve the selection or enrichment of pre-existing CSC populations or the induction of stem-like properties in non-CSCs upon exposure, leading to a less sensitive tumor population pnas.org. Targeting CSCs in combination with trifluoperazine is being explored as a strategy to overcome resistance atsjournals.org.

Role of Autophagy Flux in Resistance

Autophagy is a cellular process involving the degradation and recycling of cellular components, which can play a dual role in cancer, sometimes promoting cell survival and sometimes contributing to cell death researchgate.net. The role of autophagy in trifluoperazine resistance appears complex and context-dependent. Some studies suggest that trifluoperazine can inhibit autophagic flux, potentially by impairing lysosome function, which can contribute to its cytotoxic effects nih.govnih.gove-century.usresearchgate.net. Increased levels of LC3B-II and p62, markers indicative of disrupted autophagic flux, have been observed upon trifluoperazine treatment in preclinical models nih.govnih.gove-century.usresearchgate.net. However, the modulation of autophagy can also be a cellular adaptation mechanism leading to resistance. Impairment of autophagic flux by trifluoperazine might be responsible for cell death in some contexts, and resistance could potentially involve mechanisms that restore or alter autophagic responses to favor survival researchgate.net.

Activation of Specific Signaling Pathways (e.g., KLF6/FOXO1, Ras/MEK/ERK)

The activation or dysregulation of specific signaling pathways can contribute to trifluoperazine resistance in preclinical models.

KLF6/FOXO1 Signaling: Trifluoperazine has been shown to modulate the KLF6/FOXO1 signaling cascade. FOXO1 (Forkhead box O1) is a transcription factor often considered a tumor suppressor, involved in regulating cell cycle arrest and apoptosis brieflands.comnih.gov. Trifluoperazine has been reported to enhance FOXO1 nuclear retention and activate the KLF6/FOXO1 pathway, which can restore sensitivity to certain targeted therapies in preclinical models frontiersin.orgbrieflands.comnih.govresearchgate.net. Resistance might involve alterations that impair the function of this pathway or prevent trifluoperazine from effectively modulating it.

Ras/MEK/ERK Signaling: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation, and its aberrant activation is common in cancer dovepress.comoaepublish.com. Trifluoperazine has been shown to regulate the Ras/MEK/ERK pathway in some cell types researchgate.netjst.go.jp. While the exact role in trifluoperazine resistance is still being elucidated, hyperactivation of this pathway is a known mechanism of resistance to various cancer therapies dovepress.comoaepublish.com. Cellular adaptation or genetic alterations leading to constitutive activation of the Ras/MEK/ERK pathway could potentially contribute to reduced sensitivity to trifluoperazine.

Strategies to Overcome Preclinical Drug Resistance

Preclinical research is actively investigating various strategies to overcome drug resistance before these approaches are tested in humans. These strategies often involve identifying new therapeutic agents, repurposing existing drugs, or developing novel combinations and targeting specific resistance pathways. Trifluoperazine, an established antipsychotic drug, has shown promise in preclinical studies for its potential to overcome drug resistance in several contexts, particularly in various cancer types 1mg.commims.comwikidata.orgguidetopharmacology.orgnih.govflybase.orgpharmakb.comelifesciences.orgpharmeasy.in.

Combinatorial Approaches with Other Therapeutic Agents

Combinatorial therapy, using trifluoperazine alongside other therapeutic agents, has emerged as a significant strategy in preclinical studies to enhance treatment efficacy and overcome drug resistance. This approach aims to target multiple pathways simultaneously or to leverage synergistic effects between drugs.

Studies have demonstrated that trifluoperazine can effectively reduce the chemoresistance of cisplatin-resistant urothelial cancer cells mims.com. Co-treatment with trifluoperazine potentiated cisplatin-induced cytotoxicity in resistant cell lines, a phenomenon accompanied by the suppression of Bcl-xL, an anti-apoptotic protein. In vivo models further confirmed that trifluoperazine alone suppressed tumor growth in cisplatin-resistant xenografts and enhanced the antitumor effect of cisplatin (B142131) in these models.

In lung cancer research, trifluoperazine in combination with either cisplatin or gefitinib (B1684475) has shown synergistic cytotoxic effects on resistant lung cancer cells wikidata.org. This combinatorial approach was found to enhance treatment response and overcome drug resistance in lung cancer stem cells wikidata.org.

Combinatorial treatment with tamoxifen (B1202) and trifluoperazine has effectively inhibited the growth of malignant peripheral nerve sheath tumors (MPNSTs) in preclinical models guidetopharmacology.orgelifesciences.org. Both monotherapies reduced tumor size, but the combined treatment resulted in a significantly greater reduction in xenograft mass and enhanced decreases in proliferation and survival guidetopharmacology.orgelifesciences.org. Kinomic analyses indicated that these drugs target both shared and distinct signaling cascades essential for MPNST pathogenesis guidetopharmacology.orgelifesciences.org.

Trifluoperazine has also been investigated in combination with bortezomib (B1684674) in multiple myeloma cells, showing a strong synergistic impact on inhibiting proliferation and inducing apoptosis mims.comflybase.org.

Beyond cancer, trifluoperazine has shown potential in combination strategies against drug-resistant bacteria. Research has identified trifluoperazine as a promising inhibitor of Tet(X), an enzyme that breaks down tetracycline (B611298) antibiotics, suggesting its potential use in combination therapy to restore the activity of tetracyclines against resistant bacterial strains.

Targeting Novel Resistance Pathways

Trifluoperazine's ability to overcome drug resistance is also attributed to its capacity to target specific molecular pathways involved in the development and maintenance of resistance. Preclinical studies have identified several such pathways.

Trifluoperazine has been shown to target cancer stem cells (CSCs), which are often implicated in drug resistance and tumor recurrence wikidata.orgnih.gov. By inhibiting CSC growth and down-regulating CSC markers, trifluoperazine contributes to overcoming resistance in models like lung cancer wikidata.org. It has been shown to inhibit Wnt/β-catenin signaling, a pathway activated in CSCs and cancer cells, which can enhance the efficacy of other therapies like gefitinib wikidata.org.

Studies in pulmonary arterial hypertension (PAH) have indicated that trifluoperazine exerts anti-proliferative and anti-survival effects on PAH pulmonary artery smooth muscle cells (PASMCs), which exhibit a cancer-like phenotype and resistance to apoptosis nih.gov. This effect is associated with the downregulation of AKT activity and nuclear translocation of forkhead box protein O3 (FOXO3), suggesting that trifluoperazine targets the AKT/FOXO3 signaling axis nih.gov.

Trifluoperazine has also been found to target the HER3/CYLD/ABCB1 signaling pathway in ovarian cancer, which is involved in regulating tumor growth and cisplatin resistance by affecting apoptosis pathways and promoting drug efflux mims.com. Targeting this pathway with trifluoperazine may represent a strategy to overcome cisplatin resistance mims.com.

In doxorubicin-resistant glioma cells, trifluoperazine has been shown to prevent FOXO1 nuclear excretion and reverse resistance pharmeasy.in. Furthermore, in multiple myeloma, trifluoperazine induces apoptosis by inhibiting autophagy and directly targeting nuclear protein 1 (NUPR1) flybase.org.

Trifluoperazine's ability to inhibit multidrug resistance (MDR) genes, including those encoding efflux pumps like P-glycoprotein (ABCB1), is another mechanism by which it can reverse tumor drug resistance 1mg.commims.compharmeasy.in. This inhibition can lead to increased intracellular accumulation of co-administered chemotherapy drugs.

Induction of apoptosis is a key mechanism by which trifluoperazine overcomes resistance in various cancer cells mims.comwikidata.orgflybase.org. This can occur through various mechanisms, including the suppression of anti-apoptotic proteins like Bcl-xL, activation of caspases, and induction of endoplasmic reticulum stress-related apoptosis mims.com. Additionally, trifluoperazine has been reported to interfere with autophagy, a process that can contribute to drug resistance flybase.orgnih.gov.

Emerging Research Areas and Novel Applications of Stelabid S Constituents

Repurposing of Trifluoperazine (B1681574) in Non-Psychiatric Disease Models

Trifluoperazine (TFP), a phenothiazine (B1677639) derivative traditionally used as an antipsychotic, is being investigated for its potential therapeutic applications beyond psychiatric disorders. This repurposing is driven by its diverse pharmacological properties, including calmodulin antagonism and effects on various signaling pathways guidetopharmacology.orgresearchgate.net. Research is exploring its efficacy in treating various non-psychiatric conditions, notably cancer and infectious diseases frontiersin.orgbohrium.com.

Anti-Cancer Potential and Mechanisms (e.g., Glioblastoma, Oral Cancer, Colorectal Cancer, Melanoma, Lung Cancer)

Trifluoperazine has demonstrated anti-cancer properties in preclinical studies across a range of cancer types, including glioblastoma, oral cancer, colorectal cancer, melanoma, and lung cancer frontiersin.orgnih.govresearchgate.net. Its mechanisms of action are multifaceted and involve targeting various cellular processes critical for cancer cell survival and progression.

Induction of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. frontiersin.orgmdpi.com. Research indicates that trifluoperazine can induce ferroptosis in certain cancer cells. For instance, studies in oral cancer cells have shown that trifluoperazine induces ferroptotic cell death by elevating lipid-derived reactive oxygen species (ROS) and modulating the SLC7A11/GPX4 axis, a key pathway regulating ferroptosis. nih.govresearchgate.net. Molecular docking analyses suggest that trifluoperazine may act as an inhibitor of GPX4, an enzyme that protects against lipid peroxidation. nih.govresearchgate.net. Elevated GPX4 expression has been correlated with poor prognosis in oral cancer. nih.govresearchgate.net. Additionally, a trifluoperazine-derived compound, ZZW-115, has been shown to induce ferroptosis in hepatocellular carcinoma and pancreatic ductal adenocarcinoma cells by causing an imbalance in the GSH/GSSG ratio and inhibiting GPX4 activity. mdpi.comresearchgate.net. Inhibition of nuclear protein 1 (NUPR1), a transcription factor that can hamper ferroptosis, by trifluoperazine has also been shown to enhance the killing of glioblastoma cells resistant to chemoradiation. neurosciencenews.comresearchgate.net.

Inhibition of Tumor Cell Plasticity

Tumor cell plasticity, the ability of cancer cells to change their phenotype, contributes to therapeutic resistance. Trifluoperazine has shown potential in inhibiting this process. In glioblastoma, cerebrospinal fluid (CSF) can induce tumor cell plasticity and resistance to standard treatments like temozolomide (B1682018) and irradiation. neurosciencenews.comresearchgate.net. Trifluoperazine has been found to prevent this radiation-induced phenotype conversion of glioma cells into more radioresistant tumor-initiating cells. pnas.org. This is associated with a decrease in the expression of Nanog, a pluripotency maintenance factor, and modulation of signaling pathways like GSK3, Akt, Sox2, and β-catenin. pnas.org.

Sensitization to Chemoradiotherapy

Trifluoperazine can enhance the effectiveness of conventional cancer treatments, such as chemotherapy and radiotherapy. It has been shown to re-sensitize glioblastoma cells resistant to chemoradiation in the presence of CSF. neurosciencenews.comresearchgate.net. In lung cancer, trifluoperazine has demonstrated the ability to overcome resistance to EGFR inhibitors and chemotherapy agents like cisplatin (B142131). tccf.org.twatsjournals.org. This sensitization may involve inhibiting cancer stem cell growth and downregulating the Wnt/β-catenin signaling pathway. tccf.org.twatsjournals.org. Furthermore, trifluoperazine has been reported to enhance the chemotherapeutic effect of doxorubicin (B1662922) in resistant glioma cells by stimulating the nuclear translocation of FOXO1, a transcription factor that suppresses multidrug resistance genes. nih.gov. Studies in cisplatin-resistant urothelial carcinoma cells also indicate that trifluoperazine can alleviate resistance by suppressing the anti-apoptotic protein Bcl-xL. nih.govresearchgate.net.

Antimicrobial and Antiviral Properties

Beyond its established uses and emerging anti-cancer potential, trifluoperazine also exhibits antimicrobial and antiviral activities. cabidigitallibrary.orgnih.govnih.govconicet.gov.ar.

Effects on Bacterial Resistance

Trifluoperazine has demonstrated antibacterial action against various Gram-positive and Gram-negative bacteria, including strains known for antibiotic resistance. cabidigitallibrary.orgnih.gov. Studies have shown its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. cabidigitallibrary.org. The antimicrobial activity against MRSA may be attributed to the property of phenothiazines to inhibit ABC type efflux pumps, which contribute to antibiotic resistance. cabidigitallibrary.org. Trifluoperazine has also shown efficacy against multidrug-resistant clinical isolates of Mycobacterium tuberculosis. plos.orgnih.gov. Its activity against mycobacteria, including M. leprae and M. avium, suggests it could be a broad-spectrum anti-mycobacterial compound. oup.com. Furthermore, trifluoperazine has shown synergism with antibiotics like streptomycin (B1217042) against certain bacteria. scielo.br.

Here is a summary of some of the antimicrobial activity data for trifluoperazine:

Bacterial StrainZone of Inhibition (mm) at 100 µ g/disc MIC (µg/ml)Reference
Staphylococcus aureus-10-50 nih.gov
MRSA2650 cabidigitallibrary.org
Pseudomonas aeruginosa2450 cabidigitallibrary.org
Escherichia coli18 (at 200 µ g/disc )100 cabidigitallibrary.org
Shigella spp.-10-100 nih.gov
Vibrio cholerae-10-100 nih.gov
Vibrio parahaemolyticus-10-100 nih.gov
Mycobacterium tuberculosis H37Rv-4 oup.com
MDR M. tuberculosis-5-10 plos.org
Mycobacterium avium-10 oup.com

Note: Inhibition zone data for E. coli is at 200 µ g/disc , not 100 µ g/disc as for MRSA and P. aeruginosa in the same study. cabidigitallibrary.org.

In addition to its antibacterial effects, trifluoperazine has also demonstrated antiviral activity against viruses such as vesicular stomatitis virus (VSV) and herpes simplex virus type 1 (HSV-1), potentially by inhibiting viral replication through the PERK-eIF2α axis. nih.govfrontiersin.org. It has also shown dose-dependent inhibitory activity against the four dengue virus serotypes and Zika virus in cell culture. conicet.gov.ar. Trifluoperazine has also been identified as a potential inhibitor of SARS-CoV-2 entry, showing activity against the original strain and variants like Delta and Omicron. mednexus.orgguidetopharmacology.org.

Inhibition of Viral Replication (e.g., SARS-CoV-2)

Recent research has explored the potential antiviral activity of trifluoperazine, particularly against SARS-CoV-2. Studies have indicated that phenothiazine compounds, including trifluoperazine 2HCl, can potently inhibit SARS-CoV-2 entry into cells with low cytotoxicity. news-medical.netmednexus.org These compounds have demonstrated broad antiviral activity against various SARS-CoV-2 strains, including the original WH01, Delta (B.1.617.2), and Omicron (B.1.1.529) variants in in vitro studies. news-medical.netmednexus.orgmednexus.org

The proposed mechanism involves the inhibition of viral entry, a critical step in the infection process. mednexus.org Trifluoperazine has been identified as a promising inhibitory agent based on pseudovirus assays. nih.gov Some studies suggest that antipsychotic drugs like trifluoperazine may inhibit SARS-CoV-2 activity by binding to ACE2, potentially useful in drug cocktails or as adjuvant therapy. nih.gov

Anti-inflammatory and Antioxidant Activities

Trifluoperazine has demonstrated anti-inflammatory and antioxidant properties in various preclinical models. Studies have shown that trifluoperazine can reduce inflammatory responses and oxidative stress. nih.govresearchgate.netsums.ac.irnih.gov For instance, research in traumatic brain injury models indicated that trifluoperazine reduced apoptosis and inflammatory responses. nih.govmedsci.org This effect may be related to the co-regulation of signaling pathways. nih.gov Trifluoperazine has been shown to inhibit NF-κB activity and suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in different disease models. researchgate.netfrontiersin.org

Its antioxidant mechanisms may involve scavenging free radicals, inhibiting intracellular reactive oxygen species generation, and preventing the loss of mitochondrial membrane potential. sums.ac.irresearchgate.net Studies on ethanol (B145695) and cold water stress-induced gastric lesions in rats showed that trifluoperazine offered gastric mucosal protection likely due to its antioxidant properties and inhibition of toxic oxidants in stomach tissues. sums.ac.ir

Data from studies investigating the anti-inflammatory and antioxidant effects of trifluoperazine are summarized in the table below:

Study ModelObserved EffectProposed Mechanism(s)Source
Traumatic Brain Injury (rat model)Reduced apoptosis and inflammatory responses, alleviated brain edema.Inhibition of AQP4 accumulation, modulation of inflammatory signaling pathways (e.g., NF-κB). nih.govmedsci.org
Cyclophosphamide-induced Hepatic Injury (mice)Mitigated oxidative stress, inflammation, and apoptosis.Modulation of AKT/mTOR-driven autophagy and Nrf2/HO-1 signaling, decreased NF-κB expression. nih.gov
Ethanol and Cold Water Stress-induced Gastric Lesions (rat model)Gastric mucosal protection against oxidative injuries.Direct antioxidant properties, inhibition of toxic oxidants, scavenging free radicals. sums.ac.ir
Obese Mice (High-Fat-Diet induced)Reduced peripheral and hypothalamic inflammation, decreased plasma TNF-α and IL-1β.Suppression of microglia activation, inhibition of LPS-induced inflammation. frontiersin.org

Neuroprotective Effects (beyond antipsychotic action)

Beyond its established role as an antipsychotic, trifluoperazine is being explored for its neuroprotective potential in contexts unrelated to psychotic disorders. Research suggests that trifluoperazine can protect against neurotoxicity induced by certain chemotherapeutic agents, such as cytarabine (B982) and ifosfamide, in isolated rat neurons. researchgate.net This protective effect appears to be linked to the inhibition of neuronal ROS formation and mitochondrial damage. researchgate.net

Furthermore, studies in traumatic brain injury models have indicated that trifluoperazine can improve neural function. medsci.org Its ability to reduce apoptosis and inflammatory responses in the brain may contribute to these neuroprotective effects. nih.govmedsci.org The modulation of Aquaporin4 (AQP4) accumulation on the surface of brain cells is also being investigated as a potential mechanism for its beneficial effects in traumatic brain injury. nih.govmedsci.org

Potential in Autoimmune Diseases (e.g., Lupus Nephritis)

Emerging research suggests a potential role for trifluoperazine in the treatment of certain autoimmune diseases, particularly lupus nephritis. Studies have investigated the effects of trifluoperazine on mesangial cell proliferation, a key factor in the progression of glomerular diseases like lupus nephritis. spandidos-publications.comnih.govsemanticscholar.org

Research in lupus nephritis mice models showed that trifluoperazine inhibited the abnormal proliferation of mesangial cells and improved renal function. spandidos-publications.comnih.gov The proposed mechanisms involve the induction of apoptosis in mesangial cells through the upregulation of Bax/Bcl-2 proteins and the downregulation of AKT phosphorylation, potentially inhibiting the PI3K/AKT signaling pathway. spandidos-publications.comnih.gov These findings highlight the potential of trifluoperazine in treating mesangial proliferative diseases. nih.gov

Detailed research findings on trifluoperazine in lupus nephritis are presented in the table below:

Study ModelKey FindingsProposed Mechanism(s)Source
Mesangial Cells (in vitro)Inhibited proliferation in a dose- and time-dependent manner, promoted apoptosis.Upregulation of Bax, downregulation of Bcl-2, inhibited phosphorylated AKT. spandidos-publications.comnih.gov
Lupus Nephritis MiceInhibited abnormal proliferation of mesangial cells, improved renal function (decreased BUN and serum creatinine).Induction of apoptosis via Bax/Bcl-2 modulation, potential inhibition of PI3K/AKT pathway. spandidos-publications.comnih.govsemanticscholar.org

Exploration of Isopropamide (B1672277) for Novel Therapeutic Targets (beyond anticholinergic)

Isopropamide is a quaternary ammonium (B1175870) compound traditionally known for its anticholinergic properties, primarily acting as a muscarinic acetylcholine (B1216132) receptor antagonist. drugbank.com While its primary therapeutic use has been in managing gastrointestinal disorders marked by hyperacidity and hypermotility, research into novel therapeutic targets for quaternary ammonium compounds is ongoing. drugbank.commdpi.com

Quaternary ammonium compounds, as a class, are being explored for diverse biological activities beyond their established uses. mdpi.commdpi.com These include potential as antimicrobial, antifungal, antiviral, and anticancer agents. mdpi.commdpi.comoup.comnih.gov The effectiveness of quaternary ammonium compounds is often linked to their amphiphilic nature and their ability to interact with cell membranes. mdpi.comoup.com

While specific extensive research on novel therapeutic targets for isopropamide itself beyond its anticholinergic action is less documented in the provided search results compared to trifluoperazine, the broader exploration of quaternary ammonium compounds suggests potential avenues. The inherent positive charge of quaternary ammonium compounds allows for interactions with negatively charged biological molecules and membranes, which could be leveraged for novel applications. mdpi.com Future research may explore isopropamide's potential interactions with other receptors or pathways, or investigate modifications to its structure to target different biological processes, drawing from the broader studies on quaternary ammonium compounds.

Design and Evaluation of New Chemical Entities Based on Stelabid's Scaffolds

The chemical scaffolds of trifluoperazine (phenothiazine) and isopropamide (quaternary ammonium) serve as valuable starting points for the design and evaluation of new chemical entities with potentially improved or novel therapeutic activities.

The phenothiazine scaffold is a privileged structure in medicinal chemistry, and numerous studies focus on developing phenothiazine-containing compounds with diverse biological activities. researchgate.netmdpi.com These activities include potential as antifungal, anticancer, antiprotozoal, anti-inflammatory, and antioxidant agents, among others. researchgate.netmdpi.comwisdomlib.orgekb.eg Research involves various synthesis techniques and the exploration of structure-activity relationships to understand how modifications to the phenothiazine core influence pharmacological efficacy and specificity. researchgate.netmdpi.com Novel phenothiazine derivatives are being synthesized and evaluated for their potential in various therapeutic areas, including as antitumor agents. researchgate.net

Similarly, quaternary ammonium compounds are a significant class of molecules in drug discovery, with ongoing efforts to design and synthesize new derivatives with enhanced or novel biological activities. mdpi.commdpi.comnih.gov The design of new quaternary ammonium compounds often involves modifying the organic groups attached to the nitrogen atom and considering the balance between hydrophilicity and lipophilicity, which is crucial for their effectiveness. mdpi.com Novel quaternary ammonium compounds are being investigated for their potential as antimicrobial candidates, among other applications. nih.gov

The combination of these two distinct scaffolds in this compound suggests the possibility of designing hybrid molecules or novel entities that incorporate features of both the phenothiazine and quaternary ammonium structures. This molecular hybridization approach can lead to compounds with improved efficacy or multi-target activity. mdpi.com Research in this area would involve the rational design of compounds based on the structural insights gained from studies on trifluoperazine and isopropamide, followed by rigorous synthesis and biological evaluation to identify promising new drug candidates.

Methodological Considerations and Challenges in Stelabid Research

Challenges in Preclinical Model Development for Complex Disorders

Limitations of Current In Vitro and In Vivo Models

Current in vitro and in vivo models have notable limitations when applied to the study of complex disorders targeted by compounds like Stelabid. In vitro studies, utilizing cell cultures, are valuable for investigating specific molecular or cellular mechanisms in isolation. news-medical.net They offer benefits such as not causing harm to animals or humans, being relatively cost-effective, and providing reliable results. news-medical.net However, a major drawback is their inability to fully model the complex interactions between different molecules, cell types, and organ systems that occur within a living organism. news-medical.net This makes it difficult for in vitro models to accurately predict the complexities of potential interactions of a compound acting on both the CNS and the GI tract. While advancements in in vitro technology, such as organ-on-a-chip systems and 3D cell cultures, are improving physiological relevance, they still face challenges in replicating the full cellular diversity and structural complexity of tissues and organs. nih.govmdpi.comtno.nl

In vivo models, typically involving animal subjects, can demonstrate the impact of a compound on the body as a whole, offering a better visualization of potential interactions and improving predictions of safety, toxicity, and efficacy compared to isolated cell studies. news-medical.net However, animal models for psychiatric disorders and complex conditions are constrained by our incomplete understanding of the underlying human neurobiological causes. nih.govpharmafeatures.com It is difficult to fully reproduce human illnesses in animals, particularly psychiatric disorders. researchgate.net Animal models often capture only specific aspects or "disorder-like" behaviors rather than the full spectrum of the human condition, and the interpretation of behavioral changes can be challenging. nih.govresearchgate.net Extrapolating findings from animal studies to humans is a critical issue, as behavioral phenotypes in animal models may not accurately reflect complex human psychiatric disorders and their subjective experience. nih.gov Furthermore, species differences in physiology and microbiome composition can impact the translatability of results, particularly in gastrointestinal research. researchgate.netnih.gov

Data Table: Limitations of Preclinical Models

Model TypeAdvantagesDisadvantagesRelevance to this compound Research (General)
In VitroCost-effective, high-throughput potential, reduced ethical concerns (animals)Lack of biological complexity, inability to model multi-organ interactions, limited predictability of systemic effectsUseful for studying specific cellular targets of trifluoperazine (B1681574) (e.g., dopamine (B1211576) receptors) or isopropamide (B1672277) (e.g., muscarinic receptors) in isolation. nih.govguidetopharmacology.org
In VivoModels systemic effects, allows for assessment of complex behaviorsDifficulty in modeling complex human disorders, species differences, ethical considerations, cost, time-consumingCan be used to study behavioral effects related to trifluoperazine's antipsychotic/anxiolytic properties and gastrointestinal motility effects related to isopropamide, but modeling the combined human condition is challenging. nih.govfrontiersin.org

Reproducibility and Reporting Biases in Preclinical Studies

The reproducibility of findings in preclinical research, particularly in fields like psychopharmacology and neuroscience, has been a significant concern, sometimes referred to as a "reproducibility crisis." nih.govtaconic.comfrontiersin.org Many published scientific findings have been difficult to replicate by other research groups. frontiersin.org This issue can arise from various factors, including studies with low statistical power and poor experimental design. taconic.com

Data Table: Factors Contributing to Lack of Reproducibility and Bias

FactorDescriptionImpact on Preclinical Research
Low Statistical PowerStudies with insufficient sample sizes to reliably detect a true effect.Can lead to inflated effect sizes and statistically significant results that are not reproducible. taconic.com
Poor Experimental DesignLack of randomization, blinding, or proper control groups.Introduces confounding factors and increases the risk of biased results. portlandpress.com
Selective Reporting BiasChoosing analysis methods that yield favorable results or only publishing positive findings.Distorts the published literature and overestimates treatment effects. taconic.complos.orgsciencedaily.com
Lack of Detailed ProtocolsInsufficient detail in published methods makes it difficult for others to accurately replicate experiments.Hinders independent verification of findings. nih.gov

Advancements in High-Throughput Screening and Computational Drug Discovery

Advancements in high-throughput screening (HTS) and computational drug discovery offer potential avenues to address some of the challenges in researching compounds for complex disorders. HTS allows for the rapid and parallel testing of thousands to millions of compounds against specific biological targets or phenotypic assays. nih.govjocpr.combccresearch.compharmtech.com This has accelerated the initial stages of drug discovery by enabling the systematic screening of large compound libraries. nih.govjocpr.com Recent advancements in HTS include the integration of automation and artificial intelligence (AI), the adoption of phenotypic screening (which assesses the effect of compounds on a disease phenotype rather than a single target), and the development of more physiologically relevant models like 3D cell cultures and organoids. jocpr.combccresearch.compharmasalmanac.com These innovations aim to enhance efficiency, accuracy, and the predictive power of screening efforts. jocpr.compharmtech.com

Computational drug discovery, also known as computer-aided drug design (CADD), utilizes in silico methods to identify, design, and optimize potential drug candidates. researchgate.netmdpi.com These techniques can minimize the time and cost associated with early drug research and development. mdpi.com CADD approaches include ligand-based methods, which use the relationship between chemical structure and biological activity, and structure-based methods, which utilize information about the target protein's binding site. mdpi.com AI and machine learning techniques are increasingly being applied in CADD for tasks such as predicting activity against biological targets (quantitative structure-activity relationships - QSAR) and predicting pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). mdpi.comacs.org For researching a compound like this compound, computational methods could potentially be used to explore interactions with multiple targets (e.g., dopamine receptors, muscarinic receptors) or predict absorption characteristics in the gastrointestinal tract. nih.govguidetopharmacology.orgresearchgate.netacs.org Designing multi-target ligands for complex diseases is an area where CADD is increasingly applied. researchgate.netfrontiersin.org

Future Perspectives and Unanswered Questions

Development of More Selective and Potent Analogs

The development of analogs with improved selectivity and potency for specific targets is a key future perspective. For trifluoperazine (B1681574), creating derivatives that more specifically target calmodulin, P-glycoprotein, or other identified pathways could potentially enhance efficacy and reduce off-target effects researchgate.netaacrjournals.org. This is particularly relevant in the context of its potential repurposing for conditions like cancer or pulmonary arterial hypertension, where a more targeted approach might be beneficial researchgate.netresearchgate.netmdpi.comfrontiersin.orgresearchgate.net. Similarly, exploring isopropamide (B1672277) analogs with finer selectivity for specific muscarinic receptor subtypes could lead to improved therapeutic profiles for gastrointestinal or other conditions, potentially minimizing unwanted anticholinergic side effects patsnap.comdrugbank.compatsnap.comnih.gov. The design and synthesis of novel compounds based on the core structures of trifluoperazine and isopropamide, but with modified pharmacological properties, represent a significant area for future drug development.

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

Integrated omics approaches, such as transcriptomics, proteomics, and metabolomics, are crucial for a comprehensive understanding of how Stelabid's constituents exert their effects at a systems level. Studies utilizing RNA omics data have already begun to explore the gene regulation mechanisms influenced by trifluoperazine in conditions like traumatic brain injury medsci.org. Applying these approaches can help identify the full spectrum of molecular changes induced by trifluoperazine and isopropamide iodide, revealing complex interactions and previously unknown pathways. This can lead to the identification of novel biomarkers and therapeutic targets, as well as provide deeper insights into the mechanisms underlying both their established and potential new indications lshtm.ac.ukresearchgate.net.

Refinement of Preclinical Models for Enhanced Translational Fidelity

The refinement of preclinical models is essential to improve the predictability of clinical outcomes for this compound's constituents. While studies in various animal models, such as rodent models for pain, cancer, pulmonary arterial hypertension, and traumatic brain injury, have provided valuable insights, there is a continuous need for models that better recapitulate the complexity of human diseases researchgate.netmdpi.comfrontiersin.orgmedsci.orgnih.govnih.govnih.gov. Developing more sophisticated in vitro systems, such as organoids or microphysiological systems, and utilizing animal models that more closely mimic human disease pathology and progression can enhance the translational fidelity of preclinical research nih.gov. This is particularly important when exploring new applications or modified analogs.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for evaluating Stelabid’s pharmacological activity in preclinical models?

  • Methodological Answer : Design dose-response studies using rodent models, with this compound administered at 1–5 mg/kg (common human-equivalent range) . Include control groups (placebo and active comparator) and measure outcomes such as receptor binding affinity or behavioral endpoints (e.g., anxiety reduction). Standardize protocols using FDA guidelines for psychotropic agents, ensuring reproducibility through blinded data collection and randomization .

Q. How should researchers address variability in reported this compound dosage ranges across studies?

  • Methodological Answer : Conduct systematic reviews to aggregate dosage data (e.g., 1–5 mg for 88.9% of users vs. outliers at 11–50 mg) . Use meta-regression to identify confounding variables (e.g., patient age, comorbidities) and validate findings via pharmacokinetic simulations. Ensure transparency by reporting confidence intervals and effect sizes .

Q. What statistical methods are appropriate for analyzing this compound’s efficacy in clinical trials?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability, particularly in studies with small sample sizes. Use ANOVA for dose-comparison subgroups and Kaplan-Meier curves for longitudinal adherence data. Pre-register analysis plans to mitigate bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across heterogeneous populations?

  • Methodological Answer : Perform stratified analyses by demographic or genetic factors (e.g., CYP450 enzyme activity) to identify subpopulations with divergent metabolic responses . Validate hypotheses using in vitro hepatocyte assays or physiologically based pharmacokinetic (PBPK) modeling. Publish negative results to reduce publication bias .

Q. What experimental designs are optimal for studying this compound’s interactions with combination therapies (e.g., Tyrimide, Priamide-Eupharma)?

  • Methodological Answer : Use factorial designs to test pairwise drug interactions, measuring additive/synergistic effects on target receptors (e.g., dopamine D2). Prioritize in silico molecular docking to predict binding affinities before in vivo validation. Reference combination patents (e.g., this compound-S.K.F.) for historical context .

Q. How can researchers ensure reproducibility in this compound studies given variability in commercial formulations?

  • Methodological Answer : Source this compound from certified suppliers (e.g., FDA UNII 8B9I31H724) and verify purity via HPLC-MS . Cross-validate findings using independent labs and open-access datasets. Document batch-specific variability in supplementary materials .

Q. What strategies mitigate ethical challenges in this compound trials involving vulnerable populations (e.g., psychiatric patients)?

  • Methodological Answer : Implement rigorous informed consent protocols with independent oversight committees. Use adaptive trial designs to minimize patient exposure to ineffective doses. Align with ICMJE guidelines for ethical reporting and data sharing .

Data Analysis & Interpretation

Q. How should researchers handle missing data in longitudinal this compound studies?

  • Methodological Answer : Apply multiple imputation (MI) or full-information maximum likelihood (FIML) to retain statistical power. Sensitivity analyses (e.g., pattern-mixture models) should assess the impact of missingness assumptions. Pre-specify handling methods in trial registries .

Q. What bioinformatics tools are suitable for integrating this compound’s omics data (e.g., transcriptomic, proteomic) with clinical outcomes?

  • Methodological Answer : Use pathway enrichment tools (e.g., DAVID, STRING) to link gene expression changes to this compound’s mechanisms. Apply machine learning (e.g., random forests) to predict responder/non-responder subgroups. Share code via platforms like GitHub for reproducibility .

Tables for Reference

Study Parameter Recommended Approach Key References
Dosage Range1–5 mg (human), 1–5 mg/kg (rodent)
Statistical AnalysisMixed-effects models, pre-registered plans
Combination Therapy DesignFactorial experiments, in silico docking
Ethical ComplianceAdaptive designs, ICMJE guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.